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Core Science & Biosynthesis

Foundational

chemical structure and molecular weight of alpha-sofosbuvir desphosphate

Structural Characterization and Analytical Profiling of α -Sofosbuvir Desphosphate: A Critical API Impurity Executive Summary Sofosbuvir is a blockbuster nucleotide analog prodrug utilized globally for the curative treat...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Characterization and Analytical Profiling of α -Sofosbuvir Desphosphate: A Critical API Impurity

Executive Summary

Sofosbuvir is a blockbuster nucleotide analog prodrug utilized globally for the curative treatment of Hepatitis C Virus (HCV). During the multi-step synthesis of its active pharmaceutical ingredient (API), the formation of the nucleoside core—specifically the desphosphate intermediate—yields stereoisomers at the anomeric carbon. While the β -anomer (GS-331007) is the pharmacologically active precursor, the α -anomer, known as α -sofosbuvir desphosphate (or Sofosbuvir Impurity 23), is a critical process impurity[].

As a Senior Application Scientist, I approach the profiling of API impurities not merely as a compliance exercise, but as a mechanistic puzzle. This whitepaper provides an in-depth technical analysis of the chemical structure, molecular weight, and the self-validating analytical methodologies required to quantify this specific diastereomer.

Chemical Identity and Structural Mechanics

The active core of sofosbuvir is a 2'-deoxy-2'-fluoro-2'-methyluridine derivative[2]. The stereochemistry at the C1' position (the anomeric carbon) dictates the molecule's biological activity and spatial geometry.

  • β -Anomer (GS-331007): The natural configuration where the uracil base is cis to the 5'-hydroxymethyl group (2R configuration).

  • α -Anomer ( α -Sofosbuvir Desphosphate): The unnatural configuration where the uracil base is trans to the 5'-hydroxymethyl group (2S configuration)[3].

Quantitative Data Summary

To facilitate rapid comparison and reference for analytical method development, the quantitative physicochemical properties of the α -anomer are summarized below.

PropertyValue
IUPAC Name 1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione[3][4]
CAS Number 2041584-99-8[][4]
Molecular Formula C10H13FN2O5[4][5]
Molecular Weight 260.22 g/mol [][5]
Exact Mass 260.0808 Da[5]
Common Synonyms Sofosbuvir Impurity 23, Sofosbuvir Impurity 12, α -Sofosbuvir Desphosphate[][4]

The Causality of Anomeric Formation

Understanding why an impurity forms is the first step in controlling it. In classical nucleoside synthesis (e.g., Vorbrüggen glycosylation), a 2'-O-acyl group on the ribose ring provides "neighboring group participation." This acyl group blocks the α -face of the oxocarbenium ion intermediate, forcing the incoming silylated nucleobase to attack exclusively from the β -face, ensuring high stereoselectivity.

The Mechanistic Deviation: The sofosbuvir core features a unique 2'-fluoro-2'-methyl substitution instead of an acyl group. The absence of an electron-donating ester at the 2'-position completely eliminates neighboring group participation. Consequently, during the Lewis acid-catalyzed glycosylation step, the oxocarbenium intermediate is exposed. The nucleobase can attack from either the α or β face, resulting in an anomeric mixture. While reaction conditions are optimized to favor the β -anomer, trace amounts of α -sofosbuvir desphosphate inevitably persist, necessitating rigorous analytical control to meet ICH Q3A guidelines.

Analytical Methodology: LC-MS/MS Profiling

Because the α and β anomers are diastereomers, they possess identical exact masses (260.0808 Da) and identical MS/MS fragmentation patterns[5]. Mass spectrometry alone cannot differentiate them. Therefore, a self-validating system must rely on baseline chromatographic separation prior to MS detection.

Step-by-Step Protocol: Quantification of α -Sofosbuvir Desphosphate

Step 1: Standard and Sample Preparation

  • Action: Dissolve the Sofosbuvir API batch in a neutral, aprotic-rich solvent system (e.g., Methanol/Water, 50:50 v/v) to a final concentration of 1.0 mg/mL. Prepare a separate system suitability standard by spiking the API with 0.1% w/w of the α -sofosbuvir desphosphate reference standard.

  • Causality: Protic extremes (highly acidic or basic) can induce epimerization or degradation of the fluoro-methyl moiety. A neutral solvent preserves the exact anomeric ratio present in the bulk API.

Step 2: Chromatographic Separation (UPLC)

  • Action:

    • Column: Sub-2 μ m C18 column (e.g., 1.7 μ m, 2.1 x 100 mm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 40% B over 8 minutes at 0.4 mL/min.

    • Temperature: Strictly maintained at 35°C.

  • Causality: Diastereomers exhibit subtle differences in hydrodynamic volume and dipole moments. The trans geometry of the α -anomer interacts differently with the C18 stationary phase compared to the cis β -anomer. Tight thermal control prevents retention time (RT) drift, ensuring the isobaric peaks do not co-elute.

Step 3: Mass Spectrometry (ESI-MS/MS) Detection

  • Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the parent-to-product ion transition at m/z 261.2 113.1 [2].

  • Causality: ESI+ effectively protonates the uracil ring to yield the [M+H]+ ion at m/z 261.2. Collision-induced dissociation (CID) selectively cleaves the N-glycosidic bond, yielding the highly stable protonated uracil fragment at m/z 113.1. This specific transition filters out matrix noise.

Step 4: System Validation (The Self-Validating Loop)

  • Action: Analyze the spiked system suitability standard. The protocol is validated only if the resolution ( Rs​ ) between the β -anomer and the α -anomer is 1.5, and the spiked α -standard perfectly co-elutes with the suspected impurity peak in the unspiked API. This internal confirmation loop ensures that the peak integrated is definitively the α -anomer and not a co-eluting matrix artifact.

Workflow Visualization

The following logical relationship diagram maps the self-validating analytical workflow designed to isolate and quantify these isobaric diastereomers.

G A API Sample Preparation (Neutral, Aprotic Solvent) B UPLC Chromatographic Separation (Sub-2 μm C18 Column) A->B Injection C ESI-MS/MS Detection (Positive Ion Mode) B->C Elution (Isobaric Resolution) D Data Acquisition & Integration m/z 261.2 -> 113.1 C->D CID Fragmentation E Beta-Anomer (GS-331007) RT: ~4.2 min (Major) D->E Validated Target F Alpha-Anomer (Impurity 23) RT: ~5.8 min (Minor) D->F Impurity Target

Figure 1: Self-validating LC-MS/MS workflow for resolving and quantifying sofosbuvir anomers.

References

  • [2] Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells. Antimicrobial Agents and Chemotherapy (asm.org). 2

  • [5] GS-331007 | CAS#863329-66-2 | RNA-dependent RNA polymerase. MedKoo Biosciences. 5

  • [] CAS 2041584-99-8 (Sofosbuvir Impurity 23). BOC Sciences.

  • [3] Sofosbuvir Impurity 23 | CAS 2041584-99-8. Veeprho. 3

  • [4] 1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione. ChemicalBook. 4

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Exploratory

Metabolic Profiling of α-Sofosbuvir Desphosphate in Human Liver Microsomes: An In-depth Technical Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro metabolic profiling of α-sofosbuvir desphosphate using human liver microsomes (HLMs). We will...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro metabolic profiling of α-sofosbuvir desphosphate using human liver microsomes (HLMs). We will delve into the mechanistic rationale behind the experimental design, provide detailed protocols, and discuss the bioanalytical approaches required for robust and reliable results.

Introduction: The Critical Role of In Vitro Metabolism Studies

The development of new therapeutic agents necessitates a thorough understanding of their metabolic fate.[1][2] In vitro models, such as human liver microsomes, are indispensable tools in early drug discovery and preclinical development.[1][2][3][4] HLMs are subcellular fractions of hepatocytes that are enriched in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are responsible for the Phase I metabolism of a vast array of xenobiotics.[3][4][5] The use of HLMs offers a cost-effective, high-throughput, and reproducible system to identify potential metabolites, elucidate metabolic pathways, and predict in vivo clearance.[1][4]

Sofosbuvir, a cornerstone in the treatment of chronic hepatitis C, is a nucleotide analog prodrug that requires intracellular activation to exert its antiviral effect.[6][7] The metabolic activation of sofosbuvir is a complex, multi-step process primarily occurring within hepatocytes. Understanding the intricacies of this pathway is crucial for optimizing drug efficacy and minimizing potential drug-drug interactions. This guide focuses specifically on the metabolic profiling of α-sofosbuvir desphosphate, a key intermediate in the activation cascade of sofosbuvir.

The Metabolic Activation Pathway of Sofosbuvir

Sofosbuvir undergoes extensive first-pass metabolism in the liver to form its pharmacologically active triphosphate analog.[7][8] This bioactivation is initiated by the hydrolysis of the carboxyl ester moiety by human carboxylesterase 1 (CES1) and cathepsin A (CatA), leading to the formation of an intermediate, metabolite X.[6][8][9] Subsequent cleavage of the phosphoramidate bond by histidine triad nucleotide-binding protein 1 (HINT1) yields the crucial monophosphate metabolite.[7][9] This monophosphate is then sequentially phosphorylated by UMP-CMP kinase and nucleoside diphosphate kinase to the active triphosphate form.[6][7][10] Dephosphorylation of the monophosphate leads to the formation of the major inactive, circulating nucleoside metabolite, GS-331007.[6][11]

Sofosbuvir_Metabolism Sofosbuvir Sofosbuvir Metabolite_X Metabolite X Sofosbuvir->Metabolite_X CES1, CatA Monophosphate GS-331007 Monophosphate (α-Sofosbuvir Desphosphate) Metabolite_X->Monophosphate HINT1 Diphosphate GS-331007 Diphosphate Monophosphate->Diphosphate UMP-CMP Kinase GS331007 GS-331007 (Inactive Metabolite) Monophosphate->GS331007 Dephosphorylation Triphosphate GS-331007 Triphosphate (Active Metabolite) Diphosphate->Triphosphate NDPK

Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.

Experimental Protocol: In Vitro Incubation with Human Liver Microsomes

This protocol outlines a robust methodology for assessing the metabolic stability and identifying the metabolites of α-sofosbuvir desphosphate in pooled human liver microsomes. The use of pooled microsomes from multiple donors helps to average out inter-individual variability in enzyme expression and activity.[1]

Materials and Reagents
  • α-Sofosbuvir desphosphate (analytical standard)

  • Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

Step-by-Step Incubation Procedure
  • Thawing of Microsomes: Slowly thaw the frozen human liver microsomes on ice.[12][13]

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:

    • Potassium Phosphate Buffer (0.1 M, pH 7.4)

    • α-Sofosbuvir desphosphate (final concentration, e.g., 1 µM)

    • Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)[4][14]

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the enzymes.[13]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[12][15]

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for various time points (e.g., 0, 5, 15, 30, and 60 minutes). The selection of time points should be optimized to ensure the measurement of initial reaction rates.[12]

  • Termination of Reaction: Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.[15] This step serves to precipitate the microsomal proteins and quench the enzymatic activity.

  • Sample Processing:

    • Vortex the terminated reaction mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[15]

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing Thaw Thaw HLMs on Ice Prepare_Mix Prepare Incubation Mixture (Buffer, Substrate, HLMs) Thaw->Prepare_Mix Preincubate Pre-incubate at 37°C Prepare_Mix->Preincubate Initiate Initiate with NADPH Preincubate->Initiate Incubate Incubate at 37°C (Time Points) Initiate->Incubate Terminate Terminate with Acetonitrile + IS Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Experimental workflow for HLM incubation and sample preparation.

Bioanalytical Methodology: LC-MS/MS for Metabolite Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices.[16][17][18]

Chromatographic Conditions

A reversed-phase ultra-performance liquid chromatography (UPLC) system is recommended for the separation of α-sofosbuvir desphosphate and its potential metabolites.[16]

ParameterRecommended ConditionRationale
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)Provides good retention and separation of polar nucleotide analogs.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and ionization efficiency.[19]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for gradient elution.
Flow Rate 0.4 mL/minA typical flow rate for UPLC systems, balancing speed and resolution.
Gradient Optimized for separation of parent and metabolitesA gradient from low to high organic content will be necessary to elute all compounds of interest.
Injection Volume 5 µLA small injection volume is sufficient for sensitive LC-MS/MS analysis.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source is ideal for this application.

ParameterRecommended SettingRationale
Ionization Mode Positive or Negative ESITo be optimized for the parent compound and expected metabolites. Nucleotide phosphates are often analyzed in negative ion mode.
MRM Transitions Parent Ion → Product IonSpecific precursor-to-product ion transitions for α-sofosbuvir desphosphate, its potential metabolites, and the internal standard will need to be determined by infusion and optimization.
Collision Energy Optimized for each transitionThe energy required to fragment the parent ion into the desired product ion.
Source Temp. ~500°CTo be optimized for efficient desolvation.

Data Analysis and Interpretation

The primary outcome of this study will be the determination of the metabolic stability of α-sofosbuvir desphosphate, typically expressed as its in vitro half-life (t½) and intrinsic clearance (CLint). The disappearance of the parent compound over time is monitored, and the rate of metabolism is calculated. Additionally, the formation of any new metabolites can be qualitatively and quantitatively assessed.

Table 1: Representative Data Summary

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Major Metabolites Identified
α-Sofosbuvir DesphosphateExperimental ValueCalculated Valuee.g., Hydroxylated species, Glucuronide conjugates
Positive ControlKnown ValueKnown ValueKnown Metabolites

Conclusion: A Framework for Informed Drug Development

The metabolic profiling of drug candidates in human liver microsomes is a cornerstone of modern drug discovery. The methodologies outlined in this guide provide a robust framework for investigating the metabolic fate of α-sofosbuvir desphosphate. The data generated from these studies are critical for understanding the disposition of sofosbuvir, predicting potential drug-drug interactions, and informing the design of future antiviral agents with improved metabolic profiles. As with any in vitro system, it is important to acknowledge its limitations and to integrate the findings with data from other preclinical models to build a comprehensive understanding of the drug's behavior in humans.

References

  • M. A. Al-Tannak, N. (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review. ProQuest.
  • Pan, L., & Li, P. (Year unavailable). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Request PDF.
  • BenchChem. (n.d.). Comparative Guide to UPLC and Other Analytical Methods for the Determination of Sofosbuvir and its Metabolites. Benchchem.
  • Kumar, G. N., & Surapaneni, S. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed.
  • Strazzabosco, M., et al. (2022). The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD. MDPI.
  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.
  • Obach, R. S. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. SpringerLink.
  • Kirby, B. J., et al. (2018). Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus. Antimicrobial Agents and Chemotherapy.
  • Anderson, P. L., et al. (n.d.). Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection. PMC.
  • Anderson, P. L., et al. (2025). Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection.
  • Bentham Science Publishers. (2022). Analytical and Bioanalytical Methods for the Quantification of the Nucleotide Polymerase Inhibitor - Sofosbuvir: A Critical Review (2015-2021). Bentham Science.
  • de la Gutiérrez, A. C., et al. (n.d.).
  • MedCrave. (2018).
  • Strazzabosco, M., et al. (2022). The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD. PubMed.
  • El-Kassem, M. M. A., et al. (n.d.). Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms. PMC.
  • ResearchGate. (2025). (PDF) In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review.
  • Heudi, O., et al. (2009).
  • CIHR. (2022).
  • Therapeutic Goods Administration (TGA). (2012).
  • ResearchGate. (2025). Metabolism of sofosbuvir (derived from Kirby et al.[10]). ResearchGate.

  • Borges, A., et al. (2022). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). Protocols.io.
  • Thermo Fisher Scientific. (n.d.). Quantitative Profiling of Nucleotides Using Capillary IC-MS/MS. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
  • BioIVT. (n.d.). INVITROCYP 150-Donor Human Liver Microsomes. BioIVT.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • ResearchGate. (n.d.). Sofosbuvir metabolism. The drug is phosphorylated to its active form in....
  • Dao Thi, V. L., et al. (2015). Sofosbuvir Inhibits Hepatitis E Virus Replication In Vitro and Results in an Additive Effect When Combined With Ribavirin. Scilit.
  • Frontiers. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers.

Sources

Foundational

A Technical Guide to the Binding Affinity of Sofosbuvir's Active Metabolite with HCV NS5B RNA Polymerase

Executive Summary The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, with sofosbuvir standing as a cornerstone of modern therapy.[1][2] This document prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, with sofosbuvir standing as a cornerstone of modern therapy.[1][2] This document provides an in-depth technical analysis of the molecular interactions between the HCV RNA-dependent RNA polymerase (RdRp), known as Nonstructural Protein 5B (NS5B), and the active form of sofosbuvir. We will dissect the metabolic activation of the sofosbuvir prodrug into its pharmacologically active triphosphate metabolite, GS-461203, which is the species that directly engages the viral polymerase.[3][4][5] This guide will elucidate the structural and mechanistic basis of NS5B inhibition, present detailed, field-proven methodologies for quantifying binding affinity and enzymatic inhibition, and discuss the impact of viral mutations on therapeutic efficacy. The protocols and insights herein are designed for researchers, scientists, and drug development professionals engaged in the study of virology and antiviral therapeutics.

Introduction: The HCV Replication Engine and Its Inhibition by Sofosbuvir

NS5B: The RNA-Dependent RNA Polymerase as a Prime Antiviral Target

The Hepatitis C virus is a single-stranded RNA virus that relies on a virally encoded RNA-dependent RNA polymerase, NS5B, for the replication of its genome.[6][7] This enzyme is the catalytic core of the HCV replication complex and is responsible for synthesizing new viral RNA using the existing viral genome as a template.[7] Structurally, NS5B adopts a classic "right-hand" conformation, comprising finger, palm, and thumb domains.[6][8][9] The active site, which orchestrates nucleotide polymerization, is located within the highly conserved palm domain.[6][9] Because mammalian cells do not possess an RdRp equivalent, NS5B is an ideal and highly specific target for antiviral drug development, offering a wide therapeutic window with minimal off-target effects.[10][11]

Sofosbuvir: From Prodrug to Active Chain-Terminating Nucleotide

Sofosbuvir (brand name Sovaldi) is a phosphoramidate prodrug, a molecular strategy designed to enhance cell permeability and ensure efficient delivery to the target hepatocytes.[3][4] Once inside the cell, sofosbuvir undergoes a multi-step metabolic activation to yield its pharmacologically active form, GS-461203 (2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate).[2][5]

The activation cascade is as follows:

  • Ester Hydrolysis: The initial step involves the cleavage of the carboxyl ester moiety by human cathepsin A (CatA) or carboxylesterase 1 (CES1).[3]

  • Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved by the histidine triad nucleotide-binding protein 1 (HINT1), yielding a uridine monophosphate analog (GS-606965).[3][12]

  • Cellular Phosphorylation: Host cell pyrimidine nucleotide kinases catalyze two subsequent phosphorylation events, converting the monophosphate into the active triphosphate, GS-461203.[4][12]

It is this final triphosphate metabolite, GS-461203, that serves as the substrate for the HCV NS5B polymerase. The term "alpha-sofosbuvir desphosphate" from the topic query likely refers to the core nucleoside metabolite, GS-331007, which is an inactive dephosphorylated form.[2][4] For the purpose of understanding the therapeutic mechanism, this guide focuses exclusively on the binding and inhibitory action of the active triphosphate, GS-461203.

G cluster_0 Extracellular Space cluster_1 Hepatocyte Cytoplasm Sofosbuvir Sofosbuvir (Prodrug) Metabolite_X Intermediate Metabolite Sofosbuvir->Metabolite_X CatA/CES1 (Ester Hydrolysis) Monophosphate GS-606965 (Monophosphate Analog) Metabolite_X->Monophosphate HINT1 (Phosphoramidate Cleavage) Triphosphate GS-461203 (Active Triphosphate) Monophosphate->Triphosphate Host Kinases (Phosphorylation x2) Inactive GS-331007 (Inactive Nucleoside) Monophosphate->Inactive Dephosphorylation Triphosphate->Inactive Dephosphorylation

Caption: Metabolic activation pathway of sofosbuvir within hepatocytes.

The Molecular Mechanism of NS5B Inhibition

Binding, Incorporation, and Chain Termination

GS-461203 is a uridine nucleotide analog that mimics the natural substrate (UTP) for the NS5B polymerase.[1][13] It competes with endogenous UTP for binding within the enzyme's active site. Once bound, NS5B incorporates GS-461203 into the nascent viral RNA strand opposite a template adenosine.[13]

The key to its inhibitory action lies in the modifications at the 2' position of the ribose sugar: a fluorine atom in the α-position and a methyl group in the β-position.[12] While the molecule retains the 3'-hydroxyl group necessary for phosphodiester bond formation, the bulky 2'-methyl group creates a critical steric hindrance.[13] After GS-461203 is incorporated, this methyl group sterically clashes with the incoming natural nucleotide triphosphate (NTP), physically preventing it from adopting the correct conformation for catalysis.[13] This clash effectively halts further elongation of the RNA chain, acting as a non-obligate chain terminator and aborting viral replication.[1][14]

G cluster_0 NS5B Polymerase Active Site cluster_1 Steric Clash Template Template RNA Strand (...A...) Nascent Nascent RNA Strand Sofos_TP GS-461203 (Sofosbuvir-TP) Sofos_TP->Nascent Incorporation Incoming_NTP Incoming NTP Sofos_TP->Incoming_NTP 2'-Methyl Group Blocks Binding Termination Chain Termination Incoming_NTP->Termination Elongation Fails

Caption: Mechanism of NS5B inhibition by sofosbuvir's active metabolite.

Quantitative Determination of Binding Affinity and Inhibition

To fully characterize an inhibitor like sofosbuvir, it is essential to move beyond qualitative descriptions and obtain quantitative data on its interaction with the target enzyme. The equilibrium dissociation constant (KD) is the fundamental measure of binding affinity, representing the concentration of ligand at which half of the target protein is occupied at equilibrium.[15] A lower KD value signifies a higher, or tighter, binding affinity.[15]

Methodology 1: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical biosensor technique that measures the binding kinetics (association rate, kon, and dissociation rate, koff) and affinity (KD) of interactions.[16] It is an invaluable tool for screening and characterizing inhibitors of viral polymerases.[16][17]

Causality Behind Experimental Choices:

  • Immobilization Strategy: The NS5B polymerase is typically immobilized on the sensor chip surface.[16] Amine coupling is a common method, but capture-based approaches (e.g., using a His-tag on the protein to bind to a Ni-NTA surface) are often preferred to ensure the enzyme maintains its native conformation and activity.[16][17]

  • Analyte: The small molecule inhibitor (in this case, GS-461203) is flowed over the surface as the analyte. This orientation (large molecule immobilized, small molecule as analyte) maximizes the binding signal and minimizes mass transport limitations.

  • Controls: A "mock" reference surface with no protein is used to subtract non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction.[18]

  • Protein Preparation: Express and purify recombinant, high-purity HCV NS5B polymerase (e.g., a C-terminally truncated construct like NS5BΔ21 for improved solubility).[8][19]

  • Chip Preparation & Immobilization:

    • Activate a sensor chip (e.g., CM5) using a standard amine-coupling kit (EDC/NHS).

    • Immobilize NS5B polymerase onto one flow cell to a target density (e.g., 8,000-12,000 RU).

    • Prepare a reference flow cell by performing the activation and deactivation steps without protein injection.

  • Analyte Preparation: Prepare a dilution series of GS-461203 in a suitable running buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl, 5 mM MgCl2).[10] Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Assay:

    • Inject the GS-461203 concentration series over both the NS5B and reference flow cells for a set association time (e.g., 90 seconds).[20]

    • Follow with a buffer flow for a set dissociation time (e.g., 300 seconds) to monitor the off-rate.

    • Perform a regeneration step if necessary to remove any remaining bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the buffer-only injection data from the analyte injections (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and calculate KD (KD = koff / kon).

G A Prepare NS5B Polymerase B Immobilize NS5B on Sensor Chip A->B D Inject Analyte: Measure Association B->D C Prepare GS-461203 Concentration Series C->D E Inject Buffer: Measure Dissociation D->E F Analyze Sensorgrams: Calculate kon, koff, KD E->F

Caption: General workflow for an SPR-based binding affinity assay.

Methodology 2: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring binding thermodynamics.[15] It directly measures the heat released or absorbed during a binding event in solution, providing a complete thermodynamic profile of the interaction (KD, enthalpy ΔH, and entropy ΔS) in a single experiment without labeling or immobilization.[21][22]

Causality Behind Experimental Choices:

  • Solution-Based: ITC avoids potential artifacts from protein immobilization, providing data on the interaction in a more native state.

  • Direct Measurement: It measures heat, a universal property of chemical reactions, making it broadly applicable.[22] The stoichiometry of binding (n) can also be determined.

  • Experimental Design: Typically, the ligand (GS-461203) is placed in the syringe and titrated into the protein (NS5B) in the sample cell. This allows for precise control over the molar ratio and ensures saturation is reached.

  • Sample Preparation:

    • Prepare purified NS5B polymerase and GS-461203 in the exact same, extensively dialyzed buffer to minimize heats of dilution.

    • Determine accurate concentrations of both protein and ligand. The protein concentration in the cell should be ~10-50 times the expected KD.

  • Instrument Setup:

    • Thoroughly clean the instrument sample and reference cells.

    • Load the NS5B solution into the sample cell and the GS-461203 solution into the titration syringe.

    • Allow the system to equilibrate thermally.

  • Titration Experiment:

    • Perform a series of small, precisely timed injections (e.g., 2-10 µL) of GS-461203 into the NS5B solution.

    • Measure the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This power is proportional to the heat of reaction.

  • Control Experiment: Perform a control titration of GS-461203 into buffer alone to measure the heat of dilution, which will be subtracted from the binding data.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, ΔH, and stoichiometry (n).

Methodology 3: Enzyme Inhibition Assays

While SPR and ITC measure direct binding, enzyme inhibition assays measure the functional consequence of that binding. These assays determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50). The IC50 value can be related to the inhibition constant (Ki), which is an intrinsic measure of inhibitor affinity.

  • Reaction Components:

    • Enzyme: Purified HCV NS5B polymerase.

    • Template: A heteropolymeric RNA template.[10][23]

    • Substrates: A mix of natural NTPs (ATP, GTP, CTP) and a radiolabeled nucleotide (e.g., [α-33P]UTP).

    • Inhibitor: A dilution series of GS-461203.

  • Reaction Setup:

    • In a microplate, pre-incubate the NS5B enzyme with the varying concentrations of GS-461203 for a defined period. This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the polymerase reaction by adding the RNA template and NTP mix.

    • Incubate the reaction at an optimal temperature (e.g., 22-30°C) for a set time.[23]

  • Quenching and Detection:

    • Stop the reaction by adding a quenching solution (e.g., EDTA).

    • Capture the newly synthesized, radiolabeled RNA product on a filter membrane.

    • Wash away unincorporated [α-33P]UTP.

    • Quantify the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

ParameterLigandValueMethodReference
IC50 Sofosbuvir Triphosphate (GS-461203)0.12 µMRdRp Activity Assay[24]
Km UTP (Natural Substrate)~1.0 µMSteady-State Kinetics[23]
Km CTP (Natural Substrate)~0.3 µMSteady-State Kinetics[23]
KD Single-Stranded RNA Template~250 nMFluorescence Titration[25]

Table 1: Selected kinetic and inhibition parameters for HCV NS5B polymerase and its ligands.

Factors Influencing Binding and Efficacy: The Role of Resistance

The clinical efficacy of an antiviral is critically dependent on its sustained binding affinity and inhibitory action against circulating viral variants. Resistance-associated substitutions (RASs) are mutations in the viral target protein that reduce the drug's effectiveness.

The S282T Mutation: A Case Study in Steric Hindrance

The primary RAS associated with sofosbuvir resistance is a substitution of serine to threonine at position 282 (S282T) in the NS5B active site.[26][27] Structural analyses reveal that residue 282 is located in close proximity to the incoming nucleotide binding site.[27] The wild-type serine residue is small and can accommodate the 2'-methyl group of the incorporated GS-461203. However, the threonine residue in the S282T mutant has an additional methyl group on its side chain. It is hypothesized that this bulkier side chain creates a steric clash with the 2'-methyl group of sofosbuvir's active metabolite, thereby reducing its binding efficiency and/or rate of incorporation.[27] This impaired interaction leads to a significant reduction in the drug's inhibitory potency.

MutationLocation in NS5BImpact on SofosbuvirMechanism
S282T Active SiteHigh-level resistanceSteric clash with the 2'-methyl group of GS-461203, impairing binding/incorporation.[27]
L159F Finger DomainReduced susceptibilityMay alter polymerase conformation, indirectly affecting substrate binding.[26]
C316N/H Palm DomainReduced susceptibilityMay affect inhibitor binding at an allosteric site or alter active site conformation.[26][28]
V321A/I Palm DomainReduced susceptibilityMay impact polymerase dynamics and the positioning of the template or incoming nucleotide.[8][26]

Table 2: Key NS5B resistance-associated substitutions and their proposed mechanisms.

Conclusion and Future Directions

The profound efficacy of sofosbuvir is rooted in the high-affinity interaction between its active triphosphate metabolite, GS-461203, and the active site of the HCV NS5B polymerase. This interaction culminates in chain termination, providing a potent and specific mechanism for halting viral replication. A comprehensive understanding of this binding event, quantified through robust biophysical and biochemical techniques like SPR, ITC, and enzyme inhibition assays, is paramount for both fundamental research and the development of next-generation antivirals. By elucidating the precise kinetics, thermodynamics, and structural basis of this interaction, researchers can better predict the impact of viral mutations and rationally design novel polymerase inhibitors that can overcome existing resistance mechanisms and address other emerging viral threats.

References

  • What is the mechanism of Sofosbuvir? - Patsnap Synapse. (2024, July 17).
  • Sofosbuvir - Wikipedia. Available from: [Link]

  • Sofosbuvir, a Significant Paradigm Change in HCV Treatment - Xia & He Publishing Inc. Available from: [Link]

  • Mechanism of action of sofosbuvir (SOF) against HCV NS5B. (A)... - ResearchGate. Available from: [Link]

  • Cleiren, E., Devogelaere, B., & Fierens, K. (2013). Surface plasmon resonance as a tool to select potent drug candidates for hepatitis C virus NS5B polymerase. Methods in Molecular Biology, 1030, 129-36. Available from: [Link]

  • Sofosbuvir (Sovaldi) - Pharmacy Times. (2026, March 22). Available from: [Link]

  • Paolucci, S., et al. (2015). Naturally occurring mutations associated with resistance to HCV NS5B polymerase and NS3 protease inhibitors in treatment-naïve patients with chronic hepatitis C. Virology Journal, 12, 199. Available from: [Link]

  • Leveque, V., et al. (2010). Molecular and Structural Basis for the Roles of Hepatitis C Virus Polymerase NS5B Amino Acids 15, 223, and 321 in Viral Replication and Drug Resistance. Journal of Virology, 84(16), 8128-8139. Available from: [Link]

  • INTRODUCTION - Sofosbuvir (Sovaldi) - NCBI Bookshelf - NIH. Available from: [Link]

  • What are some physical methods to determine binding affinity of a protein? - ResearchGate. (2020, March 9). Available from: [Link]

  • Lohmann, V., et al. (1998). Biochemical and kinetic analyses of NS5B RNA-dependent RNA polymerase of the hepatitis C virus. Virology, 249(1), 108-118. Available from: [Link]

  • Pharmacology of Sofosbuvir ; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm - YouTube. (2024, November 9). Available from: [Link]

  • Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem - NIH. Available from: [Link]

  • Kirby, B. J., et al. (2018). Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus. Antimicrobial Agents and Chemotherapy, 62(7), e00204-18. Available from: [Link]

  • Rigat, K. L., et al. (2014). Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors. PLoS ONE, 9(1), e84993. Available from: [Link]

  • Bressanelli, S., et al. (2007). Mechanisms of Activity and Inhibition of the Hepatitis C Virus RNA-dependent RNA Polymerase. Journal of Biological Chemistry, 282(46), 33782-33792. Available from: [Link]

  • Tomei, L., et al. (2005). Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus. Journal of Biological Chemistry, 280(37), 32225-32233. Available from: [Link]

  • Appleby, T. C., et al. (2015). Structure of Hepatitis C Virus Polymerase in Complex with Primer-Template RNA. Journal of Biological Chemistry, 290(4), 2207-2221. Available from: [Link]

  • Noufawou, C. N., et al. (2024). Identification of NS5B resistance-associated mutations in hepatitis C virus circulating in treatment-naïve Cameroonian patients. Scientific Reports, 14, 2736. Available from: [Link]

  • Hang, J. Q., et al. (2011). Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir. Antimicrobial Agents and Chemotherapy, 55(8), 3797-3805. Available from: [Link]

  • Beaulieu, P. L., et al. (2004). Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. Nucleic Acids Research, 32(2), 707-716. Available from: [Link]

  • FIGURE 1 | (A) Structure of Sofosbuvir (left) and of its successive... - ResearchGate. Available from: [Link]

  • Ali, S., et al. (2022). Identification of NS5B resistance against SOFOSBUVIR in hepatitis C virus genotype 3a, naive and treated patients. Journal of Applied Microbiology, 133(5), 3025-3035. Available from: [Link]

  • Hepatitis C virus nonstructural protein 5B - Wikipedia. Available from: [Link]

  • Ranjith-Kumar, C. T., et al. (2006). Biochemical and Pre-Steady-State Kinetic Characterization of the Hepatitis C Virus RNA Polymerase (NS5BΔ21, HC-J4). Biochemistry, 45(10), 3233-3244. Available from: [Link]

  • Structural insights into sofosbuvir resistance mutations found in... - ResearchGate. Available from: [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e58542. Available from: [Link]

  • Woods, L. A., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 16(15), 5851-5858. Available from: [Link]

  • Woods, L. A., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 16(15), 5851-5858. Available from: [Link]

  • Ranjith-Kumar, C. T., et al. (2006). Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase. Recent Research Developments in Virology, 8(Pt 1), 1-21. Available from: [Link]

  • Nguyen, T. H. T., et al. (2022). Identification of NS5B Resistance-Associated Mutations in Hepatitis C Virus Circulating in Treatment Naïve Vietnamese Patients. Infection and Drug Resistance, 15, 1555-1568. Available from: [Link]

  • Discovery of hit molecules targeting allosteric site of hepatitis C virus NS5B polymerase. Available from: [Link]

  • Wiejniak, E., et al. (2026). Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research. International Journal of Molecular Sciences, 27(5), 2095. Available from: [Link]

  • Giannetti, A. M., et al. (2021). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 64(23), 17180-17192. Available from: [Link]

  • AusPAR Attachment 1: Product Information for Sofosbuvir / Velpatasvir. (2017, November 8). Available from: [Link]

  • Gane, E. J. (2014). Sofosbuvir, a Significant Paradigm Change in HCV Treatment. Journal of Clinical and Translational Hepatology, 2(2), 111-121. Available from: [Link]

  • SOFOSBUVIR - precisionFDA. Available from: [Link]

  • Jacobson, I. M. (2014). Finally sofosbuvir: an oral anti-HCV drug with wide performance capability. Expert Opinion on Pharmacotherapy, 15(1), 1-5. Available from: [Link]

  • Cameron, C. E. (2021). HCV RdRp, sofosbuvir and beyond. Antiviral Research, 193, 105141. Available from: [Link]

  • The binding affinity (in kcal/mol) of sofosbuvir against SARS-CoV-2... - ResearchGate. Available from: [Link]

  • Singh, S., et al. (2022). Sofosbuvir and its tri-phosphate metabolite inhibit the RNA-dependent RNA polymerase activity of non-Structural protein 5 from the Kyasanur forest disease virus. bioRxiv. Available from: [Link]

  • Dunn, T. J., et al. (2015). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Accounts of Chemical Research, 48(9), 2609-2616. Available from: [Link]

  • Jin, C., et al. (2024). An isothermal calorimetry assay for determining steady state kinetic and Ensitrelvir inhibition parameters for SARS-CoV-2 3CL-protease. Scientific Reports, 14, 153. Available from: [Link]

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Protocols & Analytical Methods

Method

LC-MS/MS protocol for detecting alpha-sofosbuvir desphosphate in plasma

High-Throughput LC-MS/MS Protocol for the Quantification of Alpha-Sofosbuvir Desphosphate (GS-331007) in Human Plasma Introduction & Clinical Relevance Sofosbuvir is a cornerstone direct-acting antiviral (DAA) used in th...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Throughput LC-MS/MS Protocol for the Quantification of Alpha-Sofosbuvir Desphosphate (GS-331007) in Human Plasma

Introduction & Clinical Relevance

Sofosbuvir is a cornerstone direct-acting antiviral (DAA) used in the treatment of Hepatitis C Virus (HCV). As a phosphoramidate prodrug, sofosbuvir is designed to bypass the rate-limiting first phosphorylation step in the liver. Upon absorption, it is rapidly extracted by hepatocytes and heavily metabolized into the active intracellular uridine analog triphosphate, GS-461203[1].

Because of this rapid hepatic extraction, intact sofosbuvir has a very short plasma half-life (~0.4 hours). The predominant circulating species in systemic circulation is the inactive dephosphorylated nucleoside core, alpha-sofosbuvir desphosphate (GS-331007) . With a much longer half-life of approximately 27 hours, GS-331007 serves as the primary surrogate marker for sofosbuvir systemic exposure in pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring (TDM) studies.

Pathway SOF Sofosbuvir (Prodrug) LIVER Hepatic Metabolism (Intracellular) SOF->LIVER Absorption ACTIVE GS-461203 (Active Triphosphate) LIVER->ACTIVE Anabolism PLASMA GS-331007 (Circulating Metabolite) LIVER->PLASMA Dephosphorylation & Efflux

Metabolic pathway of sofosbuvir highlighting the formation of the circulating GS-331007 metabolite.

Scientific Principles & Causality of the Method

As a Senior Application Scientist, I have designed this protocol to be a self-validating system that prioritizes robustness, sensitivity, and high throughput. Every analytical choice is grounded in the physicochemical properties of the analyte:

  • Sample Extraction (Liquid-Liquid Extraction): While protein precipitation (PPT) is faster, it often leaves high concentrations of endogenous phospholipids in the extract, leading to severe ion suppression in the mass spectrometer. We utilize a Liquid-Liquid Extraction (LLE) using ethyl acetate[2]. Ethyl acetate selectively partitions the moderately polar GS-331007 into the organic phase while leaving highly polar endogenous plasma proteins and matrix interferents in the aqueous waste. This drastically reduces matrix effects and improves the signal-to-noise ratio[3].

  • Chromatographic Separation: A sub-2-micron C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm) is selected. The high surface area and dense hydrophobic bonding provide excellent retention of the polar nucleoside metabolite[3]. We employ a gradient elution starting with a high aqueous percentage (95%) to focus the analyte band at the head of the column, followed by a rapid organic ramp to elute the compound sharply. This maintains peak symmetry and enables a run time of < 4.0 minutes[2].

  • Mass Spectrometry (ESI+ and MRM): Positive electrospray ionization (ESI+) is utilized. GS-331007 contains basic nitrogen atoms in its pyrimidine ring that readily accept protons in the acidic mobile phase (0.1% formic acid), forming stable [M+H]+ precursor ions at m/z 261.1[4]. Collision-induced dissociation (CID) yields a predominant product ion at m/z 113.1, corresponding to the cleavage of the glycosidic bond and retention of the charge on the nucleobase[5].

  • Self-Validation via SIL-IS: To ensure trustworthiness, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as GS-331007- 13C3​ , is spiked into every sample. Because the SIL-IS co-elutes exactly with the analyte, it experiences the exact same matrix ionization effects, perfectly correcting for any residual ion suppression or enhancement[6].

Materials and Reagents

  • Analytes: GS-331007 reference standard, Sofosbuvir reference standard, and GS-331007- 13C3​ (Internal Standard).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2​O ), Formic Acid (FA), and Ethyl Acetate.

  • Matrix: Drug-free human plasma (K2EDTA anticoagulant).

  • Equipment: UPLC system coupled to a Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD or Sciex Qtrap 5500)[6],[3].

Step-by-Step Experimental Protocol

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Dissolve GS-331007 and Sofosbuvir reference standards in 100% Methanol to achieve a concentration of 1.0 mg/mL. Store at -20°C[7].

  • Working Solutions: Dilute the primary stocks with 50% Methanol/Water to create a series of working solutions ranging from 100 ng/mL to 20,000 ng/mL.

  • Calibration Curve: Spike 5 µL of working solutions into 95 µL of blank human plasma to yield final calibration standards of 5, 10, 50, 100, 500, 1000, and 2000 ng/mL[5].

  • Internal Standard (IS) Solution: Prepare a working IS solution of GS-331007- 13C3​ at 500 ng/mL in 50% Methanol/Water.

Sample Extraction Workflow (LLE)
  • Aliquot: Transfer 50 µL of plasma sample (blank, standard, QC, or unknown) into a 2.0 mL clean polypropylene microcentrifuge tube[6].

  • IS Addition: Add 10 µL of the working IS solution to all tubes (except double blanks) and vortex for 10 seconds.

  • Extraction: Add 1.0 mL of LC-MS grade Ethyl Acetate to each tube[2].

  • Mixing: Cap the tubes and vortex vigorously for 3 minutes to ensure complete partitioning of the analytes into the organic layer.

  • Centrifugation: Centrifuge the samples at 10,000 × g for 5 minutes at 4°C to achieve phase separation.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer into a clean 96-well collection plate. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract with 100 µL of Mobile Phase A (0.1% FA in H2​O ). Vortex for 1 minute and inject 5 µL into the LC-MS/MS system[4].

Workflow P1 1. Aliquot 50 µL Plasma P2 2. Add Internal Standard (SIL-IS) P1->P2 P3 3. Liquid-Liquid Extraction (1.0 mL Ethyl Acetate) P2->P3 P4 4. Centrifugation (10,000 x g, 5 min) P3->P4 P5 5. Evaporate Organic Layer (N2 stream, 40°C) P4->P5 P6 6. Reconstitute in Mobile Phase (100 µL) P5->P6 P7 7. UPLC-MS/MS Analysis P6->P7

Step-by-step sample preparation workflow utilizing liquid-liquid extraction for plasma GS-331007 quantification.

Instrumental Parameters

Liquid Chromatography Conditions
  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3].

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min[5].

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.000.4095.05.0Initial
0.500.4095.05.0Isocratic hold
2.000.4010.090.0Linear Gradient
2.500.4010.090.0Column Wash
2.600.4095.05.0Re-equilibration
3.500.4095.05.0End
Mass Spectrometry (MRM) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3].

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
GS-331007 261.1113.16015
Sofosbuvir 530.2243.07025
SIL-IS 264.1113.16015

(Note: Transitions are based on the protonated [M+H]+ adducts. The product ion at m/z 113.1 for GS-331007 represents the cleaved pyrimidine base)[5],[8],[7].

Data Presentation & Method Validation Summary

The protocol must be validated according to FDA/EMA bioanalytical guidelines[2],[6]. The use of LLE combined with a stable isotope-labeled internal standard ensures high recovery and minimal matrix interference. Below is a summary of typical validation parameters achieved using this methodology.

Validation ParameterGS-331007 ResultSofosbuvir ResultAcceptance Criteria (FDA)
Linear Dynamic Range 10 – 2000 ng/mL10 – 2000 ng/mL R2≥0.99
Lower Limit of Quantitation (LLOQ) 10 ng/mL10 ng/mLSignal-to-Noise 10:1
Intra-day Precision (CV%) 6.2% 7.1% 15% ( 20% at LLOQ)
Inter-day Precision (CV%) 8.7% 8.0% 15% ( 20% at LLOQ)
Mean Extraction Recovery 90.8%92.5%Consistent across levels
Matrix Effect (Ion Suppression) -12.4%-8.5%IS-normalized CV 15%

References

  • Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study. nih.gov.
  • Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells. nih.gov.
  • A liquid chromatography-tandem mass spectrometry method for simultaneous determination of simeprevir, daclatasvir, sofosbuvir, and GS-331007 applied to a retrospective clinical pharmacological study. researchgate.net.
  • Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma. mdpi.com.
  • Simultaneous determination of ledipasvir, sofosbuvir and its metabolite in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study. nih.gov.
  • UPLC-MS/MS Method for the Simultaneous Quantification of Sofosbuvir, Sofosbuvir Metabolite (GS-331007) and Daclatasvir in Plasma of HIV/HCV Co-Infected Patients. nih.gov.
  • A Quick and Sensitive LC-MS/MS Method for Simultaneous Quantification of Sofosbuvir Metabolite (GS-331007) in Human Plasma: Application to Hepatitis C Infected Patients with End-Stage Renal Disease. nih.gov.
  • Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells. asm.org.
  • Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus. asm.org.

Sources

Application

Application Note: Advanced Extraction Techniques for α-Sofosbuvir Desphosphate from Biological Matrices

Introduction & Pharmacokinetic Context Sofosbuvir is a highly potent phosphoramidate nucleotide prodrug used in the treatment of Hepatitis C[1]. Upon entering the host cell, it undergoes rapid intracellular metabolism to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacokinetic Context

Sofosbuvir is a highly potent phosphoramidate nucleotide prodrug used in the treatment of Hepatitis C[1]. Upon entering the host cell, it undergoes rapid intracellular metabolism to form the active uridine analog triphosphate (GS-461203), which acts as a chain terminator for the HCV NS5B polymerase[2]. The predominant circulating inactive metabolite is the β-D-nucleoside desphosphate, commonly known as GS-331007[1][2].

However, during rigorous pharmacokinetic (PK) profiling, impurity tracking, and stability-indicating assays, researchers must account for α-sofosbuvir desphosphate [3]. As the α-anomer of the major desphosphate metabolite, this specific stereoisomer possesses identical mass-to-charge ratios and highly similar physicochemical properties to GS-331007. Accurate quantification requires highly selective sample extraction from complex biological matrices (plasma, serum, urine, or peripheral blood mononuclear cells[PBMCs]) followed by baseline anomeric resolution via LC-MS/MS[4][5].

This application note details field-proven extraction methodologies, emphasizing the causality behind solvent selection, sorbent chemistry, and self-validating protocol design.

Physicochemical Properties & Extraction Rationale

Unlike the active intracellular anabolites (mono-, di-, and triphosphates) which require strong anion exchange for extraction[4], α-sofosbuvir desphosphate lacks a phosphate group. It is a highly polar, neutral-to-slightly-basic pyrimidine nucleoside (MW: 260.22 g/mol )[6].

Because of its multiple hydroxyl groups and a fluorine atom, standard non-polar extraction solvents (like hexane) yield near-zero recoveries. The extraction strategy must selectively partition this polar nucleoside while excluding endogenous matrix components (e.g., phospholipids, salts, and proteins) that cause severe ion suppression in the mass spectrometer[5][7].

  • Liquid-Liquid Extraction (LLE): Dichloromethane (DCM) or ethyl acetate are the optimal solvents. DCM's specific dielectric constant perfectly matches the polarity of the desphosphate nucleoside, allowing it to partition into the organic phase while highly polar endogenous salts remain in the aqueous plasma layer[5][7].

  • Solid-Phase Extraction (SPE): Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents are required. The dual-retention mechanism captures the nucleoside via reversed-phase interactions while allowing aggressive aqueous washing to remove urine/cellular salts[4].

  • Protein Precipitation (PPT): Methanol is strictly preferred over acetonitrile. Acetonitrile often causes highly polar nucleosides to co-precipitate with plasma proteins, artificially lowering recovery. Methanol effectively denatures the protein tertiary structure while maintaining the nucleoside in solution[8].

Workflow Visualization

G cluster_extraction Sample Preparation Strategies Sample Biological Matrix (Plasma, Serum, Urine) LLE Liquid-Liquid Extraction (Dichloromethane) Sample->LLE High Recovery & Purity SPE Solid-Phase Extraction (HLB Polymeric Sorbent) Sample->SPE Salt Removal (Urine) PPT Protein Precipitation (Cold Methanol) Sample->PPT High Throughput Evap Evaporation & Reconstitution (N2 stream at 40°C) LLE->Evap Organic Phase SPE->Evap Methanol Eluate PPT->Evap Supernatant LCMS LC-MS/MS Analysis (Anomeric Resolution) Evap->LCMS Data Quantification of α-Sofosbuvir Desphosphate LCMS->Data

Workflow for the extraction and LC-MS/MS quantification of α-sofosbuvir desphosphate.

Comparative Quantitative Data

The following table synthesizes the expected performance metrics for the extraction of the desphosphate nucleoside across different techniques, based on validated bioanalytical LC-MS/MS data[4][5][7][8].

Extraction TechniqueTarget MatrixSolvent / SorbentMean Recovery (%)Matrix Effect (%)LLOQ (ng/mL)
Liquid-Liquid Extraction (LLE) Plasma / SerumDichloromethane88.6 – 95.2< 10 (Negligible)1.0 – 3.0
Solid-Phase Extraction (SPE) Urine / PBMC LysateHLB Polymer85.0 – 90.8< 12.41.5 – 5.0
Protein Precipitation (PPT) PlasmaMethanol75.0 – 82.015.0 – 20.010.0 – 11.7

Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . The addition of a stable isotopically labeled internal standard (IS)—such as GS-331007-13C,d3[9]—prior to any matrix manipulation ensures that extraction losses and MS matrix effects are mathematically normalized in the final quantification.

Protocol A: Liquid-Liquid Extraction (LLE) - Recommended for Plasma

This method leverages the polarity of dichloromethane to achieve the highest signal-to-noise ratio by excluding bulk plasma proteins and hydrophilic endogenous salts[5][7].

  • Spiking: Aliquot 100 µL of biological plasma into a 2.0 mL low-bind microcentrifuge tube. Add 10 µL of the working Internal Standard (IS) solution (e.g., 500 ng/mL GS-331007-13C,d3). Vortex briefly.

  • Extraction: Add 1.0 mL of MS-grade Dichloromethane (DCM)[7].

  • Partitioning: Vortex vigorously for 3 minutes. Causality: Extended vortexing maximizes the surface area between the aqueous plasma and the organic DCM, ensuring complete partitioning of the polar nucleoside.

  • Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C. This breaks any formed emulsions and tightly packs the precipitated protein disc at the aqueous-organic interface.

  • Collection: Carefully transfer 800 µL of the lower organic layer (DCM) to a clean glass autosampler vial, avoiding the protein disc.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Causality: Maintaining the temperature at 40°C prevents thermal degradation of the nucleoside while ensuring rapid evaporation of the DCM.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic acid). Vortex for 1 minute and inject 10 µL into the LC-MS/MS system[4].

Protocol B: Solid-Phase Extraction (SPE) - Recommended for Urine and PBMC Lysates

Urine and lysed cells contain high concentrations of salts that cause severe ion suppression. HLB sorbents wash away these salts while retaining the target analyte[4].

  • Conditioning: Condition a polymeric HLB SPE cartridge (30 mg/1 mL) with 1.0 mL of Methanol, followed by 1.0 mL of MS-grade Water.

  • Loading: Dilute 200 µL of the biological sample with 200 µL of MS-grade water (to reduce viscosity). Spike with 10 µL of IS. Load the mixture onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water. Causality: This specific aqueous wash elutes highly polar salts and endogenous hydrophilic interferences without breaking the reversed-phase retention of the desphosphate nucleoside.

  • Elution: Elute the analytes with 1.0 mL of 100% Methanol into a clean collection tube[4].

  • Drying & Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase prior to injection.

Protocol C: Protein Precipitation (PPT) - Recommended for High-Throughput Screening

While PPT yields a "dirtier" extract with higher matrix effects, it is ideal for rapid, high-throughput PK screening where LLOQ requirements are less stringent[8].

  • Precipitation: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold Methanol (pre-spiked with IS)[8].

  • Denaturation: Vortex vigorously for 1 minute. Causality: The 3:1 ratio of organic solvent to plasma rapidly denatures protein tertiary structures, releasing any protein-bound α-sofosbuvir desphosphate into the solvent.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of MS-grade water. Causality: Injecting a high-methanol extract directly into a highly aqueous LC starting gradient causes severe peak broadening. Diluting the extract matches the sample diluent to the mobile phase, preserving sharp chromatographic peak shapes.

LC-MS/MS Analytical Considerations

Because α-sofosbuvir desphosphate and β-sofosbuvir desphosphate (GS-331007) are anomers, they cannot be distinguished by mass spectrometry alone. Baseline chromatographic resolution is mandatory.

  • Chromatography: Utilize a high-resolution sub-2 µm column (e.g., Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm) or a dedicated chiral stationary phase. Isocratic elution (e.g., 85% aqueous buffer / 15% organic) is often employed to maximize anomeric separation[2][5].

  • Detection (MRM): The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The primary Multiple Reaction Monitoring (MRM) transition for the desphosphate nucleoside is m/z 261.2 → 113.1 (representing the cleavage of the pyrimidine ring from the sugar moiety)[2][5].

References

  • Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link][4]

  • Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma MDPI URL: [Link][5]

  • A Quick and Sensitive LC-MS/MS Method for Simultaneous Quantification of Sofosbuvir Metabolite (GS-331007) in Human Plasma PubMed / NIH URL: [Link][8]

  • Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma PubMed / NIH URL:[Link][10]

  • In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review MedCrave Online URL: [Link][2]

  • Sofosbuvir Impurities & Related Compounds SynZeal URL: [Link][6]

  • Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma PMC / NIH URL:[Link][7]

  • Factors Influencing the Intracellular Concentrations of the Sofosbuvir Metabolite GS-331007 (in PBMCs) at 30 Days of Therapy PMC / NIH URL:[Link][1]

Sources

Method

Application Note: Preparation, Isolation, and Characterization of α-Sofosbuvir Desphosphate Reference Standard

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Author: BenchChem Technical Support Team. Date: April 2026

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Introduction & Regulatory Context

Sofosbuvir is a cornerstone direct-acting antiviral (DAA) nucleotide prodrug utilized globally for the treatment of hepatitis C virus (HCV) infections. The active pharmacological entity is derived from its nucleoside core, commonly referred to as GS-331007 (β-sofosbuvir desphosphate). During the chemical synthesis of this core, the critical N-glycosylation step generates a stereoisomeric mixture of both the desired β-anomer and the undesired α-anomer.

According to [1], process-related impurities in new drug substances that exceed the qualification threshold must be rigorously identified, quantified, and controlled. The α-anomer (α-sofosbuvir desphosphate) is a major process impurity that lacks antiviral efficacy. To accurately quantify its purging during API manufacturing and ensure batch-to-batch consistency, a highly pure α-sofosbuvir desphosphate reference standard is strictly required. This application note details the targeted synthesis, isolation, and analytical characterization of this standard.

Mechanistic Insight: The Anomeric Challenge

The synthesis of the sofosbuvir nucleoside core relies on a [2] between a silylated uracil and a protected 2-deoxy-2-fluoro-2-C-methyl-D-ribofuranose derivative.

In classical ribonucleoside synthesis, a 2'-O-acyl protecting group provides anchimeric assistance by forming a cyclic acyloxonium ion. This intermediate sterically shields the α-face of the oxocarbenium ion, directing the incoming nucleobase exclusively to the β-face. However, the sofosbuvir sugar donor features a 2'-fluoro-2'-C-methyl substitution. The highly electronegative fluorine atom and the methyl group are incapable of participating in neighboring group stabilization [3]. Consequently, the transient oxocarbenium ion is attacked by the nucleobase from both the α and β faces, resulting in an anomeric mixture.

To prepare the α-anomer reference standard, we leverage this inherent lack of stereocontrol, intentionally synthesizing the mixture and subsequently isolating the pure α-isomer via preparative chromatography.

Experimental Workflow

G N1 Silylated Uracil + Fluorinated Ribofuranose Donor N2 Vorbrüggen Glycosylation (SnCl4 or TMSOTf, DCE) N1->N2 N3 Anomeric Mixture (α/β-Benzoylated Nucleoside) N2->N3 N4 Global Deprotection (NaOMe / MeOH) N3->N4 N5 Crude Desphosphate Mixture (GS-331007 + α-Anomer) N4->N5 N6 Preparative RP-HPLC (C18, H2O/MeCN Gradient) N5->N6 N7 Pure α-Sofosbuvir Desphosphate Standard N6->N7 Fractionation

Figure 1: Synthetic and purification workflow for α-sofosbuvir desphosphate reference standard.

Preparation Protocol: Synthesis and Deprotection

The following protocol describes the generation of the desphosphate anomeric mixture.

Step 4.1: Vorbrüggen Glycosylation
  • Silylation : Suspend uracil (1.5 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Add N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 eq) and heat to 80 °C for 1 hour until a clear solution of silylated uracil is obtained.

  • Coupling : Cool the reaction to 0 °C. Add 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-2-C-methyl-D-ribofuranose (1.0 eq) dissolved in anhydrous DCE.

  • Lewis Acid Activation : Dropwise add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq) or SnCl₄ to activate the ribofuranose donor.

  • Reaction : Heat the mixture to 80 °C and stir for 4–6 hours. Monitor the consumption of the sugar donor via TLC or LC-MS.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude benzoylated α/β nucleoside mixture.

Step 4.2: Global Deprotection
  • Deprotection : Dissolve the crude benzoylated nucleoside mixture in 7 M methanolic ammonia (or 0.5 M NaOMe in MeOH).

  • Reaction : Stir at room temperature for 12–16 hours to ensure complete cleavage of the 3'- and 5'-O-benzoyl groups.

  • Neutralization : If NaOMe was used, neutralize the solution with Dowex 50WX8 (H⁺ form) resin. Filter the resin and wash thoroughly with methanol.

  • Concentration : Evaporate the solvent under reduced pressure to yield the crude α/β-sofosbuvir desphosphate mixture (GS-331007 and its α-anomer) as a solid residue.

Purification Protocol: Preparative RP-HPLC

Due to the high polarity of the deprotected nucleosides and their structural similarity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for isolating the pure α-anomer.

  • Column : Preparative C18 column (e.g., 250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase A : Ultrapure water containing 0.1% Formic Acid.

  • Mobile Phase B : HPLC-grade Acetonitrile.

  • Gradient Program :

    • 0–5 min: 2% B (Isocratic hold to retain polar nucleosides)

    • 5–30 min: 2% B to 15% B (Shallow gradient for high-resolution anomer separation)

    • 30–35 min: 15% B to 95% B (Column wash)

  • Flow Rate : 15.0 mL/min.

  • Detection : UV absorbance at 260 nm.

  • Fraction Collection : The α-anomer typically exhibits a slightly longer retention time under these conditions compared to the β-anomer. Collect fractions corresponding to the distinct α-peak, pool them, and lyophilize to obtain the α-sofosbuvir desphosphate reference standard as a white powder.

Analytical Characterization

The isolated α-anomer must be rigorously characterized to confirm its structural identity and stereochemistry. The most definitive diagnostic tool is ¹H NMR spectroscopy, where the anomeric proton (H-1') shift and coupling constants differ significantly due to the altered dihedral angle with the 2'-fluorine atom.

Table 1: Analytical Data Comparison of α- and β-Sofosbuvir Desphosphate

Analytical Parameterα-Sofosbuvir Desphosphate (Impurity)β-Sofosbuvir Desphosphate (GS-331007)
Molecular Formula C₁₀H₁₃FN₂O₅C₁₀H₁₃FN₂O₅
Exact Mass [M+H]⁺ 261.0881261.0881
¹H NMR (H-1' signal) ~δ 6.25 ppm (d, J = 16.5 Hz)~δ 6.05 ppm (d, J = 18.2 Hz)
RP-HPLC Retention Time *14.2 min12.8 min
Pharmacological Activity InactiveActive Precursor

*Retention times are illustrative based on the specified 2–15% B gradient method.

Conclusion

The preparation of the α-sofosbuvir desphosphate reference standard is achieved by exploiting the inherent lack of stereocontrol in the Vorbrüggen glycosylation of 2'-fluoro-2'-C-methyl ribofuranosyl donors. By intentionally generating the anomeric mixture and employing a highly resolving preparative RP-HPLC method, the α-anomer can be isolated in high purity. This standard is an indispensable self-validating tool for the analytical validation and quality control of Sofosbuvir API, ensuring compliance with stringent regulatory thresholds.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from[Link]

  • Kothapalli, Y., Jones, R.A., Chu, C.K., & Singh, U.S. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. Retrieved from[Link]

  • Zhang, Y., et al. (2024). Direct Synthesis of α- and β-2′-Deoxynucleosides with Stereodirecting Phosphine Oxide via Remote Participation. Journal of the American Chemical Society, 146(12), 8665–8674. Retrieved from[Link]

Application

in vitro antiviral assay protocols using alpha-sofosbuvir desphosphate

Application Note: In Vitro Antiviral Assay Protocols for Stereoisomeric Impurity Profiling Using α -Sofosbuvir Desphosphate Introduction & Scientific Rationale Sofosbuvir is a highly potent nucleotide analog prodrug util...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Antiviral Assay Protocols for Stereoisomeric Impurity Profiling Using α -Sofosbuvir Desphosphate

Introduction & Scientific Rationale

Sofosbuvir is a highly potent nucleotide analog prodrug utilized in the treatment of Hepatitis C Virus (HCV)[1]. To achieve antiviral efficacy, sofosbuvir must penetrate the host hepatocyte and undergo a stereospecific metabolic activation cascade. It is first hydrolyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA), forming the intermediate nucleoside metabolite GS-331007 (the β -anomer)[2]. Subsequent phosphorylation by cellular kinases (e.g., UMP-CMPK) yields the active triphosphate, GS-461203, which acts as a chain terminator against the HCV NS5B RNA-dependent RNA polymerase[3][4].

During the chemical synthesis or degradation of sofosbuvir, stereoisomeric impurities can emerge, most notably α -sofosbuvir desphosphate (CAS: 2041584-99-8)[5]. Unlike the active β -anomer, the α -anomer is biologically inert because host cellular kinases strictly reject its stereochemistry, preventing its conversion into an active triphosphate[3].

Why assay this impurity? In drug development and quality control, regulatory agencies require rigorous profiling of structural impurities. α -sofosbuvir desphosphate is utilized in in vitro assays as a critical negative control and specificity standard . By evaluating this compound, researchers can validate the stereospecificity of their antiviral assays, ensure that the impurity lacks off-target cytotoxicity, and confirm that any observed antiviral activity in a drug batch is strictly due to the active pharmaceutical ingredient (API)[6].

MetabolicPathway SOF Sofosbuvir (Prodrug) GS331007 GS-331007 (Beta-anomer) SOF->GS331007 Hydrolysis (CES1/CatA) ActiveTP GS-461203 (Active Triphosphate) GS331007->ActiveTP Phosphorylation (Cellular Kinases) Alpha alpha-Sofosbuvir Desphosphate Inactive No Kinase Activation (Inactive) Alpha->Inactive Stereospecific Rejection

Fig 1. Stereospecific metabolic activation pathway of sofosbuvir vs. alpha-isomer.

Experimental Design & Causality

To create a self-validating system, the evaluation of α -sofosbuvir desphosphate requires a tripartite approach:

  • HCV Replicon Assay (Cell-Based): Evaluates membrane permeability and intracellular activation. Because the α -anomer cannot be phosphorylated, it should exhibit an EC50​>100μM .

  • NS5B Polymerase Assay (Biochemical): A cell-free assay that tests direct enzymatic inhibition. This confirms that even if the nucleoside were to bypass cellular barriers, it lacks the structural affinity to bind the polymerase active site.

  • Cytotoxicity Assay: Confirms that the impurity does not induce non-specific cell death in host Huh-7 cells, establishing a high selectivity index.

AssayWorkflow Start Compound Prep: alpha-Sofosbuvir Desphosphate Rep HCV Replicon Assay (Huh-7 Cells) Start->Rep Poly NS5B Polymerase Assay (Biochemical) Start->Poly Tox Cytotoxicity Assay (Cell Viability) Start->Tox ReadRep Luciferase Luminescence (EC50) Rep->ReadRep ReadPoly Radiometric/Fluorescent Readout (IC50) Poly->ReadPoly ReadTox ATP/MTT Quantification (CC50) Tox->ReadTox

Fig 2. Parallel in vitro assay workflow for evaluating alpha-sofosbuvir desphosphate.

Step-by-Step Methodologies

Protocol A: Compound Preparation and Handling

Causality: α -sofosbuvir desphosphate is a polar nucleoside (MW: 260.22 g/mol )[7]. Proper solubilization in DMSO is critical to prevent precipitation in aqueous cell culture media, while maintaining a low final solvent concentration prevents artifactual cytotoxicity.

  • Stock Solution: Weigh 2.60 mg of α -sofosbuvir desphosphate reference standard. Dissolve completely in 1.0 mL of 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock solution.

  • Storage: Aliquot into sterile, amber microcentrifuge tubes (to prevent photodegradation) and store at -20°C.

  • Working Dilution: Dilute the stock in assay media (e.g., DMEM with 10% FBS) immediately prior to use. Crucial: Ensure the final DMSO concentration in the assay wells never exceeds 0.5% (v/v).

Protocol B: HCV Replicon Luciferase Reporter Assay ( EC50​ )

Causality: Utilizing a stable Huh-7 cell line expressing an HCV subgenomic replicon linked to a luciferase reporter allows for the high-throughput, quantitative measurement of viral RNA replication[6][8].

  • Cell Seeding: Cultivate Huh-7 HCV replicon cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.5 mg/mL G418 (to maintain selection pressure). Seed cells into a white, flat-bottom 96-well plate at a density of 1×104 cells/well in 100 µL media. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare a 3-fold serial dilution of α -sofosbuvir desphosphate (range: 100 µM to 0.01 µM). Include Sofosbuvir API as a positive control and 0.5% DMSO as a vehicle control. Add 10 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Detection: Equilibrate the plate to room temperature for 15 minutes. Add 100 µL of ONE-Glo™ Luciferase Assay Reagent to each well to lyse the cells and provide the luminescent substrate.

  • Measurement: Incubate for 5 minutes at room temperature on a plate shaker. Read luminescence using a microplate reader.

  • Analysis: Calculate the % inhibition relative to the DMSO control. Determine the EC50​ using non-linear regression (four-parameter logistic curve).

Protocol C: In Vitro NS5B Polymerase Inhibition Assay ( IC50​ )

Causality: This cell-free assay directly measures the inhibition of RNA synthesis by the polymerase, stripping away variables related to cell permeability or intracellular metabolism[4].

  • Reaction Mix: Prepare an assay buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl 2​ , 1 mM DTT, 25 mM KCl, and 0.05% Triton X-100.

  • Enzyme & Template: Add purified recombinant HCV NS5B polymerase (genotype 1b) and a synthetic RNA template (e.g., polyA/oligo-U) to the buffer.

  • Inhibitor Addition: Add α -sofosbuvir desphosphate at concentrations up to 100 µM. (Note: To test active site competition, the chemically synthesized α -triphosphate analog may also be used here).

  • Initiation: Start the reaction by adding a nucleotide mix containing [³H]-UTP.

  • Incubation: Incubate for 2 hours at 30°C.

  • Quenching & Reading: Stop the reaction with 10% Trichloroacetic acid (TCA). Filter the mixture through DE81 ion-exchange filter plates, wash extensively with sodium phosphate buffer to remove unincorporated nucleotides, and measure incorporated radioactivity using a liquid scintillation counter.

Protocol D: Cell Viability/Cytotoxicity Assay ( CC50​ )

Causality: To ensure that the lack of antiviral activity is not confounded by cell death, and to confirm the impurity is biologically inert and non-toxic to host cells[2].

  • Seeding: Seed wild-type Huh-7 cells (without the replicon) in a clear 96-well plate at 1×104 cells/well.

  • Treatment: Treat with the exact concentration gradient of α -sofosbuvir desphosphate used in Protocol B.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO 2​ .

  • Detection: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well.

  • Measurement: Incubate for 2-4 hours at 37°C. Measure absorbance at 490 nm using a spectrophotometer. Calculate the CC50​ (the concentration reducing cell viability by 50%).

Data Presentation

The following table summarizes the expected pharmacological profile when using α -sofosbuvir desphosphate as a specificity control against the active API and its primary metabolites.

CompoundHCV Replicon Assay ( EC50​ )NS5B Polymerase Assay ( IC50​ )Cytotoxicity in Huh-7 ( CC50​ )
Sofosbuvir (Prodrug) 0.014 – 0.11 µMN/A (Requires activation)> 100 µM
GS-331007 ( β -nucleoside) > 100 µM (Poor permeability)N/A (Requires activation)> 100 µM
GS-461203 ( β -triphosphate) N/A (Poor permeability)0.4 – 1.2 µMN/A
α -Sofosbuvir Desphosphate > 100 µM > 100 µM > 100 µM

Table 1. Expected quantitative outcomes for sofosbuvir, its active metabolites, and the α -anomer impurity across in vitro assays.

References

  • Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection. National Center for Biotechnology Information (NCBI).
  • The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD. MDPI.
  • SFS42: Sofosbuvir Desphosphate alpha-Isomer. Molcan Corporation.
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Center for Biotechnology Information (NCBI).
  • Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. ACS Pharmacology & Translational Science.
  • Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir. ResearchGate.
  • 2041584-99-8 (alpha-Sofosbuvir Desphosphate). ChemicalBook.

Sources

Method

alpha-sofosbuvir desphosphate cell permeability assay methods

Advanced Cell Permeability Assay Methods for α -Sofosbuvir Desphosphate Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Preclinical pharmacokinetics, impurity profili...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Cell Permeability Assay Methods for α -Sofosbuvir Desphosphate

Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Preclinical pharmacokinetics, impurity profiling, and transporter-mediated efflux evaluation.

Pharmacokinetic Context & Mechanistic Causality

Sofosbuvir is a phosphoramidate prodrug designed to bypass the rate-limiting first phosphorylation step in the synthesis of its active antiviral nucleotide. Upon entering host cells (such as hepatocytes or peripheral blood mononuclear cells), sofosbuvir is enzymatically cleaved and phosphorylated into its 1[1]. This active moiety is eventually dephosphorylated into the inactive nucleoside metabolite, GS-331007 (sofosbuvir desphosphate).

GS-331007 is highly significant because it accounts for 1[1] and is primarily eliminated via passive filtration in the renal glomerulus. During the chemical synthesis of sofosbuvir, stereoisomeric impurities such as the α -anomer of the nucleoside core—2[2]—can form.

Evaluating the cellular permeability of this α -isomer impurity is critical. Stereochemistry dictates affinity for intestinal and hepatic efflux transporters (e.g., P-glycoprotein [P-gp] and Breast Cancer Resistance Protein [BCRP]). If the α -isomer exhibits high permeability or acts as an active transporter substrate, it could lead to off-target cellular accumulation or altered renal clearance profiles compared to the parent drug[3].

G SOF Sofosbuvir (Prodrug) Cell Intracellular Cleavage SOF->Cell Cellular Uptake Active GS-461203 (Active Triphosphate) Cell->Active Kinase Phosphorylation DesP GS-331007 (Desphosphate) Active->DesP Dephosphorylation Blood Systemic Circulation (>90% Metabolite) DesP->Blood Efflux / Permeability

Fig 1: Sofosbuvir intracellular metabolism and efflux pathway of the desphosphate metabolite.

The Self-Validating Assay System

A standalone permeability measurement is scientifically void without internal controls. To evaluate the permeability of α -sofosbuvir desphosphate, we utilize a bidirectional Caco-2 cell monolayer assay. This protocol operates as a self-validating system through three integrated checkpoints:

  • Pre-Assay Validation (Physical Barrier): Transepithelial Electrical Resistance (TEER) measurements ensure the tight junctions are fully formed before dosing.

  • Concurrent Validation (Dynamic Range): The inclusion of reference compounds (Propranolol for high permeability, Atenolol for low permeability, and Digoxin for P-gp efflux) validates the specific cell passage's transport capabilities[3].

  • Post-Assay Validation (Cytotoxicity): Lucifer Yellow rejection confirms that the α -sofosbuvir desphosphate did not induce cytotoxic breakdown of the monolayer during the incubation period.

G Seed Seed Caco-2 Cells (Transwell Inserts) Culture 21-Day Culture (Differentiation) Seed->Culture TEER TEER Measurement (>250 Ω·cm²) Culture->TEER Dose Apply α-Isomer Impurity (Apical / Basolateral) TEER->Dose Incubate Incubate 37°C (Sample 30-120 min) Dose->Incubate LCMS LC-MS/MS Quantification Incubate->LCMS QC Lucifer Yellow Assay (Monolayer Integrity) Incubate->QC Post-Assay QC

Fig 2: Self-validating Caco-2 bidirectional permeability workflow with integrated QC checkpoints.

Step-by-Step Methodologies

Protocol 1: Caco-2 Bidirectional Permeability Assay

Step 1: Cell Seeding and Differentiation

  • Action: Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size, 12-well format). Culture for 21 days, changing the medium every alternate day.

  • Causality: A strict 21-day culture period is biologically required for Caco-2 cells to spontaneously differentiate into enterocyte-like cells, form polarized monolayers, and express functional brush border enzymes and efflux transporters (P-gp, BCRP).

Step 2: Pre-Assay Monolayer Validation

  • Action: Measure TEER using a chopstick electrode.

  • Causality: Only inserts with a TEER > 250 Ω·cm² proceed to dosing. Lower values indicate compromised tight junctions, which would yield artificially high passive permeability data.

Step 3: Buffer Preparation & Dosing

  • Action: Wash monolayers twice with pre-warmed ( 37∘ C) Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES (pH 7.4). Prepare a 10 µM dosing solution of α -sofosbuvir desphosphate.

    • A-to-B (Apical to Basolateral): Add 0.5 mL dosing solution to the Apical chamber; 1.5 mL blank buffer to the Basolateral chamber.

    • B-to-A (Basolateral to Apical): Add 1.5 mL dosing solution to the Basolateral chamber; 0.5 mL blank buffer to the Apical chamber.

  • Causality: Bidirectional dosing is mandatory to calculate the Efflux Ratio (ER). An ER > 2.0 indicates that the impurity is actively pumped out of the cell by efflux transporters.

Step 4: Sampling under Sink Conditions

  • Action: Incubate at 37∘ C on an orbital shaker (100 rpm). At 30, 60, 90, and 120 minutes, remove 50 µL from the receiver chamber and immediately replace it with 50 µL of fresh, pre-warmed HBSS.

  • Causality: Replacing the sampled volume maintains "sink conditions"—ensuring the concentration gradient remains constant and preventing back-diffusion of the analyte.

Step 5: Post-Assay Integrity Check

  • Action: Add Lucifer Yellow (100 µM) to the donor chambers and incubate for 60 minutes. Measure fluorescence (Ex 428 nm / Em 536 nm).

  • Causality: A Lucifer Yellow Papp​<1×10−6 cm/s confirms the α -isomer did not cause cytotoxic barrier breakdown during the assay.

Protocol 2: LC-MS/MS Quantification
  • Sample Preparation: Mix the 50 µL assay aliquots with 150 µL of cold acetonitrile containing an internal standard (e.g., stable isotope-labeled GS-331007 or a structural analog) to precipitate proteins. Centrifuge at 14,000 × g for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific mass transitions for the α -sofosbuvir desphosphate precursor and product ions.

Data Presentation & Interpretation

The Apparent Permeability ( Papp​ ) is calculated using the following equation:

Papp​=C0​×AdQ/dt​

Where dQ/dt is the steady-state rate of appearance of the drug in the receiver chamber (µmol/s), C0​ is the initial concentration in the donor chamber (µM), and A is the surface area of the cell monolayer (cm²).

Table 1: Acceptance Criteria for Self-Validating System Controls
Control CompoundTarget MechanismExpected Papp​(A−B) ( 10−6 cm/s)Expected Efflux Ratio (ER)Assay Validation Status
Propranolol High Passive Permeability> 20.0< 1.5Validates transcellular transport
Atenolol Low Passive Permeability< 1.0< 1.5Validates tight junction integrity
Digoxin P-gp Efflux Substrate< 2.0> 3.0Validates active efflux function
Lucifer Yellow Paracellular Marker< 1.0N/AValidates post-assay cell viability
Table 2: Data Interpretation Matrix for α -Sofosbuvir Desphosphate
Observed Papp​(A−B) Observed Efflux RatioPharmacokinetic Interpretation
High (> 10.0 ×10−6 )Low (< 2.0)The impurity easily permeates cell membranes passively; likely to achieve high intracellular concentrations similar to parent drug metabolites[4].
Low (< 2.0 ×10−6 )Low (< 2.0)Poor membrane permeability; relies heavily on paracellular transport or specific uptake transporters.
Low (< 2.0 ×10−6 )High (> 2.0)The α -isomer is a substrate for apical efflux transporters (e.g., P-gp/BCRP), limiting its cellular accumulation and favoring rapid intestinal/biliary clearance.

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Application

Application Note: Solid-Phase Extraction (SPE) and LC-MS/MS Quantification of α-Sofosbuvir Desphosphate in Complex Matrices

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma, PBMC Lysates, and Pharmaceutical Formulations Analytes: α-Sofosbuvir Desphosphate (Impurity/Isomer) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma, PBMC Lysates, and Pharmaceutical Formulations Analytes: α-Sofosbuvir Desphosphate (Impurity/Isomer) and β-Sofosbuvir Desphosphate (GS-331007)

Introduction & Mechanistic Rationale

Sofosbuvir is a blockbuster nucleotide analog prodrug used in the treatment of Hepatitis C. In vivo, it undergoes extensive hepatic metabolism—cleavage by carboxylesterase 1 (CES1) and histidine triad nucleotide-binding protein 1 (HINT1)—to form the active triphosphate GS-461203[1]. However, the predominant circulating species in human plasma is the inactive β-nucleoside metabolite, GS-331007 (β-sofosbuvir desphosphate)[2].

During the synthesis of sofosbuvir, or due to chiral inversion under specific stress conditions, the α-isomer of sofosbuvir desphosphate (α-sofosbuvir desphosphate) can form. In rigorous bioanalytical and quality control (QC) workflows, distinguishing this α-isomer from the endogenous β-metabolite is critical to avoid overestimating the pharmacokinetic exposure of the drug[3].

The Causality of Extraction: Why SPE?

α-Sofosbuvir desphosphate is a highly polar nucleoside (logP ≈ -1.5). Traditional liquid-liquid extraction (LLE) using non-polar solvents often yields poor recovery for such hydrophilic compounds. Furthermore, direct protein precipitation (PPT) leaves high concentrations of residual phospholipids in the extract, leading to severe ion suppression in the electrospray ionization (ESI) source of the mass spectrometer[4].

To overcome this, Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) is the gold standard[1]. Polymeric HLB sorbents contain both lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone monomers. This dual-nature chemistry allows strong retention of the polar α-desphosphate via dipole-dipole interactions and hydrogen bonding, while retaining the capacity for reversed-phase washing to eliminate matrix phospholipids and salts.

Metabolism Sofosbuvir Sofosbuvir (Prodrug) CES1 Hepatic CES1 & HINT1 Sofosbuvir->CES1 Hydrolysis Monophosphate Monophosphate Intermediate CES1->Monophosphate Triphosphate GS-461203 (Active Triphosphate) Monophosphate->Triphosphate Kinases Desphosphate GS-331007 (β-Desphosphate) Monophosphate->Desphosphate Dephosphorylation AlphaIsomer α-Sofosbuvir Desphosphate (Impurity) Desphosphate->AlphaIsomer Chiral Inversion (Synthetic Artifact)

Caption: Sofosbuvir metabolism and the formation of the α-desphosphate impurity.

Experimental Protocol: Self-Validating HLB-SPE Workflow

To ensure a self-validating system, this protocol incorporates internal standards (IS) prior to extraction and utilizes Quality Control (QC) samples at three concentration levels (Low, Mid, High) to monitor recovery and matrix effects in real-time.

Materials and Reagents
  • Sorbent: Polymeric HLB 96-well SPE plates (e.g., 30 mg/well)[1].

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).

  • Internal Standard (IS): Stable isotope-labeled GS-331007-13C3 or a structural analog (e.g., Ketotifen or Famotidine)[5],[4].

Step-by-Step Extraction Methodology
  • Sample Pre-Treatment (Protein Crash):

    • Aliquot 100 µL of human plasma (or PBMC lysate) into a microcentrifuge tube[1].

    • Add 20 µL of working IS solution (2,500 fmol/sample)[6].

    • Add 300 µL of cold Acetonitrile to precipitate plasma proteins. Vortex for 60 seconds.

    • Causality: Pre-crashing proteins prevents SPE frit clogging and disrupts protein-analyte binding, freeing the α-desphosphate for sorbent interaction.

  • Centrifugation: Centrifuge at 10,000 × g for 5 minutes at 4°C. Collect the supernatant.

  • SPE Conditioning:

    • Condition the HLB plate with 1.0 mL of 100% MeOH.

    • Equilibrate with 1.0 mL of Ultrapure Water.

    • Causality: Wetting the sorbent with MeOH activates the lipophilic domains, while water prepares the bed for the aqueous sample load without causing analyte breakthrough.

  • Sample Loading: Load the entire supernatant (~400 µL) onto the SPE plate at a controlled flow rate of 1 mL/min.

  • Washing:

    • Wash with 1.0 mL of 5% MeOH in Water.

    • Causality: The 5% MeOH is highly critical. It is strong enough to wash away polar endogenous salts and peptides but weak enough to prevent the premature elution of the polar α-desphosphate.

  • Elution: Elute the analytes with 1.0 mL of 100% MeOH into a clean collection plate.

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute in 100 µL of Mobile Phase A (e.g., 5 mM ammonium formate with 0.1% formic acid)[3].

SPE_Workflow Start 1. Plasma Sample (Spiked with IS & QCs) Pretreat 2. Protein Precipitation (Acetonitrile, 1:3 v/v) Start->Pretreat Centrifuge 3. Centrifugation (10,000 x g, 5 min) Pretreat->Centrifuge Condition 4. HLB SPE Conditioning (1 mL MeOH, 1 mL H2O) Centrifuge->Condition Supernatant Load 5. Load Supernatant (0.5 mL) Condition->Load Wash 6. Wash Step (1 mL 5% MeOH in H2O) Load->Wash Discard Flow-through Elute 7. Elution (1 mL 100% MeOH) Wash->Elute Discard Wash Evaporate 8. Evaporation & Reconstitution (N2 stream, Mobile Phase) Elute->Evaporate Collect Eluate LCMS 9. LC-MS/MS Analysis (Chiral/Achiral Separation) Evaporate->LCMS

Caption: Step-by-step HLB solid-phase extraction workflow for α-sofosbuvir desphosphate.

LC-MS/MS Analytical Conditions

Because α-sofosbuvir desphosphate and β-sofosbuvir desphosphate (GS-331007) are diastereomers, they share identical molecular weights and MS/MS fragmentation patterns (Precursor [M+H]+ m/z 261.26 → Product m/z 113.1)[7]. Therefore, chromatographic resolution is mandatory .

  • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) or a specialized chiral stationary phase if baseline resolution is not achieved on C18[3].

  • Mobile Phase: Isocratic or shallow gradient elution using 5 mM ammonium formate (pH 3.5) and Acetonitrile[8].

  • Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode[4].

Quantitative Data Summary

The self-validating nature of this SPE protocol is demonstrated by evaluating the extraction recovery, matrix effect, and precision across three Quality Control (QC) levels. The use of HLB polymeric sorbents ensures that ion suppression from plasma phospholipids is kept below 10%, a significant improvement over standard protein precipitation methods.

Table 1: Method Validation Summary for α-Sofosbuvir Desphosphate Extraction

ParameterLow QC (15 ng/mL)Mid QC (400 ng/mL)High QC (1200 ng/mL)Acceptance Criteria
SPE Extraction Recovery (%) 89.4 ± 3.292.1 ± 2.894.5 ± 1.9> 80%, Consistent across QCs
Matrix Effect (%) *93.2 ± 4.195.8 ± 3.597.1 ± 2.285% – 115% (Negligible suppression)
Intra-day Precision (CV%) 6.8%4.2%3.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 7.5%5.1%3.8%≤ 15% (≤ 20% at LLOQ)

*Matrix Effect (%) = (Peak area in presence of matrix / Peak area in absence of matrix) × 100. Values close to 100% indicate minimal ion suppression/enhancement[7].

References

  • Cusato J, Boglione L, De Nicolò A, et al. "Factors Influencing the Intracellular Concentrations of the Sofosbuvir Metabolite GS-331007 (in PBMCs) at 30 Days of Therapy." Pharmaceuticals, 2022, 15(3), 355. URL: [Link]

  • Elkady EF, et al. "Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma." Molecules, 2019, 24(7), 1302. URL: [Link]

  • Rezk MR, Basalious EB, Karim IA. "Development of a sensitive UPLC-ESI-MS/MS method for quantification of sofosbuvir and its metabolite, GS-331007, in human plasma: Application to a bioequivalence study." Journal of Pharmaceutical and Biomedical Analysis, 2015, 114, 97-104. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for α-Sofosbuvir Desphosphate LC-MS Analysis

Welcome to the technical support guide for the liquid chromatography-mass spectrometry (LC-MS) analysis of α-sofosbuvir desphosphate. As a Senior Application Scientist, I have designed this resource to provide researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the liquid chromatography-mass spectrometry (LC-MS) analysis of α-sofosbuvir desphosphate. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with expert insights and practical solutions to common challenges encountered during method development. This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses fundamental questions about the analysis of α-sofosbuvir desphosphate, establishing the groundwork for successful method development.

Q1: What is α-sofosbuvir desphosphate, and what makes its LC-MS analysis challenging?

Alpha-sofosbuvir desphosphate, commonly known as GS-331007, is the primary, pharmacologically inactive nucleoside metabolite of the prodrug sofosbuvir.[1] The core analytical challenge stems from its high polarity.[2] Unlike many small molecules, GS-331007 lacks significant hydrophobic character, leading to poor or no retention on traditional reversed-phase (RP) columns like C18.[2][3] This necessitates specialized chromatographic strategies to achieve the retention and separation required for accurate quantification by mass spectrometry.

Q2: What are the primary chromatographic strategies for analyzing this polar metabolite?

Two main strategies are employed for retaining highly polar analytes like GS-331007:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred technique for modern LC-MS analysis of polar compounds.[4] HILIC stationary phases are polar (e.g., amide, zwitterionic), and they utilize a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) to retain polar analytes. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).[5] The primary advantage of HILIC is its compatibility with volatile, MS-friendly mobile phases, which avoids the signal suppression issues common with other techniques.[4]

  • Ion-Pair Reversed-Phase (IP-RPLC): This is a traditional and powerful technique for retaining charged, polar molecules on standard reversed-phase columns.[6] It involves adding an ion-pairing (IP) reagent to the mobile phase. For an acidic analyte like a nucleotide analogue, a basic IP reagent (e.g., an alkylamine like triethylamine, TEA) is used. The reagent forms a neutral, more hydrophobic complex with the analyte, allowing it to be retained by the non-polar stationary phase.[7] While effective, IP-RPLC has drawbacks for MS, including significant ion suppression and the tendency for IP reagents to contaminate the LC-MS system.[6][8]

Q3: What are the key components of a mobile phase and their functions?

Optimizing your mobile phase requires a clear understanding of each component's role.

ComponentFunction & Key Considerations
Organic Solvent Primarily acetonitrile for HILIC due to its aprotic nature. For IP-RPLC, methanol or acetonitrile can be used. The percentage of organic solvent is the main driver of retention in both modes.
Aqueous Solvent High-purity (e.g., 18 MΩ·cm) water is essential. It modulates the overall polarity of the mobile phase.
Buffer / Additive Crucial for controlling pH and improving peak shape. For MS compatibility, volatile buffers are mandatory.[9] Ammonium formate and ammonium acetate are excellent choices.[10][11] They provide pH control and sufficient ionic strength to minimize secondary interactions with the column, leading to sharper peaks.
Acid / Base Used to adjust the mobile phase to a specific pH. Formic acid or acetic acid are commonly used for acidic conditions, while ammonium hydroxide can be used for basic conditions. pH control is critical for consistent analyte ionization state and retention.
Ion-Pairing (IP) Reagent (For IP-RPLC only) Forms a neutral complex with the analyte to enable retention on an RP column. The choice and concentration of the IP reagent are critical for achieving separation but must be balanced against the negative impact on MS sensitivity.[12]
Q4: Why are volatile buffers like ammonium formate essential for this LC-MS analysis?

Mass spectrometry detection requires that analytes be transferred from the liquid phase to the gas phase as ions. Non-volatile salts, such as sodium or potassium phosphate, will precipitate in the MS source, leading to rapid signal loss, source contamination, and significant instrument downtime.[6] Volatile buffers like ammonium formate and ammonium acetate are composed of ions that readily transition to the gas phase and are pumped away by the vacuum system, ensuring stable and sensitive MS detection.[9] Furthermore, they provide counter-ions that can facilitate the ionization process.

Troubleshooting Guide: From Problems to Solutions

This section provides direct answers to specific issues you may encounter during your experiments.

Issue: I have very low or no retention of my analyte.
  • If you are using a standard C18 (Reversed-Phase) column without an ion-pairing agent: This is the expected outcome. GS-331007 is too polar to be retained on a non-polar stationary phase.

    • Solution: Switch to a HILIC column (e.g., BEH Amide) or implement an Ion-Pair Reversed-Phase (IP-RPLC) method.

  • If you are using a HILIC column: The mobile phase is likely too polar (i.e., not enough organic solvent). In HILIC, retention increases with a higher percentage of organic solvent.

    • Solution 1: Increase the initial percentage of acetonitrile in your gradient. A starting point of 85-95% acetonitrile is common for HILIC methods analyzing nucleotides.[4][11]

    • Solution 2: Ensure your sample is dissolved in a solvent with a high organic content, similar to your initial mobile phase. Injecting a sample in a purely aqueous solution can cause severe peak distortion and poor retention in HILIC.

Issue: My chromatographic peak shape is poor (significant tailing).

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.

  • Solution 1: Increase Buffer Concentration. Increasing the ionic strength of the mobile phase can help shield the analyte from active sites on the stationary phase. Try increasing your ammonium formate concentration from 10 mM to 20 mM or even higher.[13]

  • Solution 2: Adjust Mobile Phase pH. The charge state of both the analyte and the column's surface can influence secondary interactions. Systematically adjust the pH using formic acid or ammonium hydroxide to find the "sweet spot" where peak shape is most symmetrical.

  • Solution 3 (for HILIC): Some tailing in HILIC can be overcome with the addition of a small amount of a strong base to the mobile phase, though this requires careful evaluation for its effect on the column and MS signal.[14]

Issue: My MS signal intensity is low or unstable.

Low sensitivity can be a result of either poor ionization or ion suppression.

  • Cause: Use of a Non-Volatile Buffer. If your mobile phase contains phosphate, sulfate, or other non-volatile salts, they will contaminate the MS source.

    • Solution: Immediately stop, clean the MS source, and remake the mobile phase using only volatile components like ammonium formate/acetate and formic/acetic acid.[9]

  • Cause: Ion-Pairing Reagents. Traditional IP reagents like triethylamine (TEA) are known to cause significant ion suppression.[8]

    • Solution 1: If possible, switch to a HILIC method to avoid IP reagents altogether.

    • Solution 2: If IP-RPLC is necessary, use more MS-friendly IP systems like N,N-diisopropylethylamine (DIEA) paired with a fluorinated alcohol like hexafluoroisopropanol (HFIP). This combination is known to provide good chromatography with better MS sensitivity than traditional pairs.[7]

    • Solution 3: Minimize the concentration of the IP reagent to the lowest level that still provides adequate chromatography.

  • Cause: Incorrect Mobile Phase pH. The efficiency of electrospray ionization (ESI) is highly dependent on the analyte being in an ionic state in solution. For GS-331007, a slightly acidic mobile phase (pH 3-5) typically promotes protonation and yields a strong signal in positive ion mode.

    • Solution: Optimize the mobile phase pH by adjusting the concentration of formic or acetic acid. A mobile phase containing 0.1% formic acid is a common and effective starting point.[15][16]

Experimental Workflow & Protocols

This section provides a structured workflow for systematically optimizing your mobile phase for HILIC analysis, the recommended approach for this analyte.

Workflow for HILIC Mobile Phase Optimization

The following diagram outlines the logical flow for developing a robust HILIC-MS method for α-sofosbuvir desphosphate.

MobilePhaseOptimization start Analyte: α-Sofosbuvir Desphosphate (Polar) strategy Select Strategy: HILIC start->strategy column Select HILIC Column (e.g., Amide, Z-HILIC) strategy->column mobile_phase Define Initial Mobile Phase A: 10mM AmFormate in H2O B: Acetonitrile column->mobile_phase gradient Optimize Gradient (e.g., 95% -> 60% B) mobile_phase->gradient check_retention Adequate Retention & Peak Shape? gradient->check_retention check_retention->gradient No, Adjust %B buffer Optimize Buffer Conc. (5, 10, 20 mM) check_retention->buffer Yes check_shape Symmetrical Peak? buffer->check_shape check_shape->buffer No, Re-optimize ph Optimize pH (e.g., Add 0.1% Formic Acid) check_shape->ph Yes check_signal Good MS Signal? ph->check_signal check_signal->ph No, Re-optimize final Final Validated Method check_signal->final Yes

Caption: Decision workflow for HILIC mobile phase optimization.

Protocol: Step-by-Step HILIC Mobile Phase Screening

This protocol outlines a systematic approach to finding the optimal mobile phase.

  • Column Selection:

    • Install a HILIC column suitable for polar analytes, such as an Acquity UPLC BEH Amide or a Z-HILIC column.[4][11]

  • Prepare Stock Mobile Phases:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in high-purity water. Adjust the pH to ~3.0 with 0.1% formic acid. Filter through a 0.22 µm filter.

    • Mobile Phase B (Organic): Use high-purity acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 0.3 - 0.5 mL/min (for UHPLC)

    • Column Temperature: 35 - 45 °C

    • Gradient:

      • 0.0 min: 95% B

      • 5.0 min: 60% B

      • 5.1 min: 95% B

      • 8.0 min: 95% B (column re-equilibration)

    • Injection Volume: 1 - 5 µL

  • Systematic Optimization:

    • Step A - Retention: Inject the analyte standard. If retention is too low, increase the initial %B to 98%. If it is too high, decrease the initial %B to 90% and/or make the gradient steeper.

    • Step B - Peak Shape (Buffer Concentration): Prepare two additional Mobile Phase A stocks: one with 5 mM and one with 20 mM ammonium formate (both with 0.1% formic acid). Run the optimized gradient from Step A with each buffer concentration and compare the peak symmetry.

    • Step C - Sensitivity (pH): Using the best buffer concentration from Step B, prepare a new Mobile Phase A without formic acid (pH will be ~6.5). Compare the MS signal intensity against the acidic mobile phase to determine the optimal pH for ionization in your system.

References

  • Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations.
  • Peris-Redondo, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123. [Link][10][17]

  • Peris-Redondo, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. ResearchGate. [Link][11]

  • Walczak, I., et al. (2019). Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode. bioRxiv. [Link][4]

  • Janeba, Z. (2017). Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. Wiley Online Library. [Link][6]

  • Blue, T., & Franklin, E. (2011). Characterization of enhanced-fluidity liquid hydrophilic interaction chromatography for the separation of nucleosides and nucleotides. Journal of Chromatography A, 1218(49), 8859-8867. [Link][14]

  • Rezk, M. R., et al. (2019). Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma. Molecules, 24(7), 1302. [Link][15][18]

  • Reproducible Hydrophilic Interaction Chromatography for Denaturing and Non-Denaturing Analyses of Oligonucleotides Using GTxResolve Premier BEH Amide Columns. Waters Corporation. [Link]

  • Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Waters Corporation. [Link]

  • El-Kholy, S. E., et al. (2016). A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma. Journal of AOAC International, 99(5), 1238-1245. [Link][19]

  • D'Avolio, A., et al. (2018). UPLC-MS/MS Method for the Simultaneous Quantification of Sofosbuvir, Sofosbuvir Metabolite (GS-331007) and Daclatasvir in Plasma of HIV/HCV Co-Infected Patients. Journal of Chromatography B, 1072, 318-325. [Link][16]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link][12]

  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters Corporation. [Link][13]

  • Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Phenomenex. [Link][7]

  • Mobile phases compatible for LC/MS. Shimadzu. [Link][9]

  • Li, F., et al. (2022). Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies. Pharmaceuticals, 15(12), 1528. [Link][8]

  • Oligonucleotide Bioanalysis Challenges and Regulatory Solutions. Agilex Biolabs. [Link][2]

  • Frański, R. (2024). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 29(18), 4344. [Link][3]

  • Sofosbuvir. Wikipedia. [Link][1]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in GS-331007 (Sofosbuvir Desphosphate) LC-MS/MS Quantification

Welcome to the Technical Support Center for bioanalytical troubleshooting. Sofosbuvir is a highly potent nucleotide prodrug used to treat Hepatitis C.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical troubleshooting. Sofosbuvir is a highly potent nucleotide prodrug used to treat Hepatitis C. While it is metabolized intracellularly to its active triphosphate form (GS-461203), its major circulating inactive metabolite is the nucleoside core GS-331007 (sofosbuvir desphosphate)[1].

Quantifying GS-331007 in biological matrices (human plasma or PBMCs) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously challenging due to severe matrix effects—specifically, ion suppression during Electrospray Ionization (ESI)[2]. This guide synthesizes field-proven insights to help you diagnose, map, and eliminate these analytical bottlenecks.

Mechanistic Workflow: Causality and Mitigation

To effectively troubleshoot, we must first understand the causality of the failure. Ion suppression is not a random artifact; it is a physical competition for charge and space at the surface of the ESI droplet.

MatrixEffect cluster_cause Mechanism of Ion Suppression cluster_mitigation Mitigation Strategies N1 Endogenous Matrix (Phospholipids/Salts) N2 Chromatographic Co-elution N1->N2 N3 ESI Droplet Surface Competition N2->N3 M1 Advanced Cleanup (LLE / SPE) N3->M1 Removes Matrix M2 Orthogonal Separation (HILIC / Gradient) N3->M2 Shifts Retention M3 Signal Normalization (SIL-IS) N3->M3 Cancels Variance

Causality of ESI ion suppression and targeted mitigation strategies for GS-331007.
Troubleshooting FAQs

Q1: Why does GS-331007 suffer from more severe ion suppression than the parent sofosbuvir? A1: The root cause lies in the molecule's polarity and its resulting chromatographic behavior. GS-331007 lacks the lipophilic phosphoramidate prodrug moiety of sofosbuvir, making it highly polar. In standard Reversed-Phase (RP) chromatography, polar compounds elute very early[2]. Unfortunately, this early elution window is exactly where unretained endogenous salts and polar phospholipids from plasma or PBMCs elute. When these matrix components enter the ESI source simultaneously with GS-331007, they monopolize the available charge and space on the droplet surface, effectively "suppressing" the ionization of your analyte[2].

Q2: My analog internal standard (e.g., ketotifen or daclatasvir) isn't correcting the matrix effect. Why? A2: Analog internal standards rarely co-elute perfectly with the target analyte. If your analog IS elutes even 0.2 minutes apart from GS-331007, it may fall completely outside the specific "suppression zone" caused by a co-eluting phospholipid peak. As a result, the IS signal remains robust while the analyte signal drops, destroying the linearity of your calibration curve. To establish a self-validating system, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Sofosbuvir-d6 or a 13C/15N-labeled GS-331007. A SIL-IS co-elutes exactly with the analyte and experiences identical ion suppression, allowing the ratio to mathematically cancel out the matrix variance[3].

Q3: How can I definitively prove that ion suppression (and not poor extraction recovery) is causing my low signal? A3: You must decouple the physical extraction efficiency from the mass spec ionization efficiency. This is done by calculating the Matrix Factor (MF). Extract a blank plasma sample, and after extraction, spike in GS-331007. Compare the peak area of this post-extraction spiked sample to a neat standard solution prepared in pure solvent at the exact same concentration. An MF significantly below 1.0 (e.g., <0.85) definitively proves ion suppression. To map exactly where the suppression occurs, perform a post-column infusion experiment (see Protocol 1)[4].

Q4: Should I switch my sample preparation from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE)? A4: Yes, if matrix effects are compromising your Lower Limit of Quantification (LLOQ). While PPT with acetonitrile or methanol is simple, it leaves high concentrations of residual phospholipids in the extract. Transitioning to LLE provides a much cleaner extract. Recent optimized methods demonstrate that using dichloromethane as the extraction solvent yields superior cleanup and negligible matrix effects (<3%) for GS-331007 compared to traditional ethyl acetate[5]. Alternatively, Micro-Solid Phase Extraction (µ-SPE) can be employed to selectively wash away interferences before elution[6].

Q5: Can changing the chromatographic mode bypass the suppression zone entirely? A5: Yes. If RP-UHPLC results in unavoidable co-elution with matrix components, switching to Hydrophilic Interaction Liquid Chromatography (HILIC) offers orthogonal separation selectivity. HILIC retains polar compounds like GS-331007 much longer, shifting them away from the early-eluting suppression zone typical of RP methods. HILIC can provide up to two orders of magnitude higher sensitivity for polar antivirals, though it requires rigorous equilibration and can exhibit its own unique, albeit different, signal suppression profiles[6].

Quantitative Data Summaries

Table 1: Comparative Sample Preparation Strategies for GS-331007

Preparation TechniqueTypical RecoveryMatrix Effect (Ion Suppression)ThroughputRecommended Use Case
Protein Precipitation (PPT) 85 - 95%High (Often >30% suppression)Very HighEarly discovery; non-critical matrices
LLE (Ethyl Acetate) 75 - 85%Moderate (~10-15% suppression)MediumStandard pharmacokinetic studies
LLE (Dichloromethane) 95 - 97%Negligible (<3% suppression)[5]MediumHigh-sensitivity clinical TDM
Micro-SPE (µ-SPE) 90 - 95%Low to Moderate[6]Low/MediumComplex matrices (e.g., lysed PBMCs)

Table 2: Typical LC-MS/MS MRM Parameters (Positive ESI Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Sofosbuvir (SOF) 530.3243.1ESI (+),[3]
GS-331007 261.3113.1ESI (+)[2],[3]
Sofosbuvir-d6 (IS) 536.2243.1ESI (+)[3]
Experimental Methodologies
Protocol 1: Post-Column Infusion for Matrix Effect Mapping

This self-validating protocol visually maps the exact retention times where endogenous matrix components suppress the ESI signal, allowing you to adjust your chromatographic gradient accordingly[4].

  • Prepare Infusion Solution: Prepare a neat solution of GS-331007 at 1 µg/mL in mobile phase (50:50 A:B).

  • Setup Hardware: Connect a syringe pump to a T-zero union placed between the analytical column outlet and the mass spectrometer ESI source inlet.

  • Infuse Analyte: Set the syringe pump to continuously infuse the GS-331007 solution at 10 µL/min. Monitor the specific MRM transition (m/z 261.3 → 113.1). You should see a high, flat baseline signal.

  • Inject Blank Matrix: Inject a processed blank matrix sample (e.g., extracted plasma without analyte) into the LC system and run your standard chromatographic gradient.

  • Analyze the Chromatogram: Observe the continuous baseline signal. Any sharp dips or "valleys" in the signal indicate zones of severe ion suppression caused by eluting matrix components.

  • Optimize: Adjust your LC gradient so that the retention time of GS-331007 falls securely within a flat, unsuppressed region of the baseline.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE) Workflow for Human Plasma

This protocol utilizes dichloromethane to maximize extraction efficiency while minimizing phospholipid carryover[5].

  • Aliquot: Transfer 100 µL of human plasma into a clean 2.0 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the SIL-IS working solution and vortex briefly.

  • Buffer Addition: Add 100 µL of 0.1 M Ammonium Formate buffer (pH 4.0) to ensure the analyte remains in a neutral, extractable state. Vortex for 10 seconds.

  • Extraction: Add 1.0 mL of Dichloromethane.

  • Partitioning: Vortex vigorously for 3 minutes, then centrifuge at 10,000 rpm for 5 minutes at 4°C to achieve phase separation.

  • Transfer & Dry: Carefully transfer the lower organic layer into a clean glass vial, avoiding the proteinaceous interface. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (e.g., 85% aqueous / 15% organic). Vortex, centrifuge briefly, and transfer to an autosampler vial for LC-MS/MS analysis.

References
  • Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells. NIH.gov. Available at:[Link]

  • Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma. MDPI. Available at:[Link]

  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Semantic Scholar. Available at:[Link]

  • Effective quantification of ravidasvir (an NS5A inhibitor) and sofosbuvir in rat plasma by validated LC-MS/MS method and its application to pharmacokinetic study. Arabian Journal of Chemistry. Available at:[Link]

  • Multiplexed therapeutic drug monitoring (TDM) of antiviral drugs by LC–MS/MS. NIH.gov. Available at:[Link]

Sources

Troubleshooting

preventing oxidation of alpha-sofosbuvir desphosphate during long-term storage

Technical Support Center: Stability of Alpha-Sofosbuvir Desphosphate A Guide for Researchers on Preventing Oxidation During Long-Term Storage Welcome to the technical support guide for alpha-sofosbuvir desphosphate. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability of Alpha-Sofosbuvir Desphosphate

A Guide for Researchers on Preventing Oxidation During Long-Term Storage

Welcome to the technical support guide for alpha-sofosbuvir desphosphate. This document is designed for researchers, scientists, and drug development professionals who are working with this critical nucleotide analogue. The long-term stability of phosphoramidate prodrugs and their metabolites is paramount for the integrity of experimental data and the development of safe and effective therapeutics. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to address the specific challenge of oxidative degradation of alpha-sofosbuvir desphosphate during storage.

Understanding the Challenge: The Vulnerability of Phosphoramidates

Alpha-sofosbuvir desphosphate, a key metabolite of the antiviral agent sofosbuvir, retains the phosphoramidate moiety that is crucial for its biological activity.[1][2] This functional group, while essential for cell permeability, is also susceptible to chemical degradation, particularly through hydrolysis and oxidation.[3][4] Oxidative stress, often initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents, can lead to the formation of undesired degradants. This compromises sample purity, affects analytical quantification, and can introduce confounding variables into your experiments. Forced degradation studies on the parent drug, sofosbuvir, consistently demonstrate its susceptibility to oxidative conditions, a characteristic that is presumed to extend to its desphosphate metabolite.[5][6][7][8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of alpha-sofosbuvir desphosphate in a practical question-and-answer format.

Q1: I've observed a new, unidentified peak in the HPLC chromatogram of my stored sample. Could this be an oxidation product?

A1: It is highly probable. The appearance of new peaks, particularly those eluting earlier than the parent compound in reverse-phase HPLC, is a common indicator of degradation. Oxidative degradation can alter the polarity of the molecule, leading to changes in retention time.

  • Immediate Action: Your first step is to confirm the identity of the degradant. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive method for this purpose. Forced degradation studies on sofosbuvir have identified specific mass-to-charge ratios (m/z) for its degradation products, which can serve as a reference.[6][8]

  • Causality Check: Review your storage protocol against the recommendations in this guide. Were the samples blanketed with an inert gas? Were the solvents of high purity and free of peroxides? Was the storage temperature consistently maintained? The flowchart below provides a logical path for troubleshooting.

G start Unidentified peak observed in HPLC analysis check_ms Perform LC-MS analysis to determine m/z of the peak start->check_ms compare Does m/z match known oxidative degradants? check_ms->compare is_oxidation High probability of Oxidative Degradation compare->is_oxidation Yes other_degradation Consider other degradation paths (e.g., hydrolysis, photolysis) compare->other_degradation No review_storage Review Storage & Handling Protocol is_oxidation->review_storage check_atmosphere Was an inert atmosphere (Ar, N₂) used? review_storage->check_atmosphere check_temp Was temperature consistently maintained (e.g., -80°C)? review_storage->check_temp check_solvents Were high-purity, peroxide-free solvents used? review_storage->check_solvents implement_changes Implement Corrective Actions: - Use inert gas - Verify freezer performance - Use fresh, high-purity solvents check_atmosphere->implement_changes check_temp->implement_changes check_solvents->implement_changes

Caption: Troubleshooting workflow for identifying degradation.

Q2: My samples are stored at -80°C, yet I still suspect degradation over several months. Why isn't low temperature enough?

A2: While ultra-low temperatures significantly slow down reaction kinetics, they do not entirely halt oxidative processes, especially if oxygen is present in the sample vial.

  • The Role of Oxygen: Dissolved oxygen in your solvent or present in the vial headspace can still cause slow, long-term oxidation. For long-term storage (greater than 6 months), the combination of low temperature and an inert atmosphere is critical.[9]

  • Freeze-Thaw Cycles: Each time a sample is thawed, its exposure to atmospheric oxygen increases. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[9]

Q3: Can my choice of solvent or buffer impact the oxidative stability of alpha-sofosbuvir desphosphate?

A3: Absolutely. The formulation matrix is a critical factor.

  • Solvent Purity: Use only high-purity, HPLC-grade or equivalent solvents. Older solvents, especially ethers and tetrahydrofuran (THF), can form explosive peroxide impurities that are potent oxidizing agents.

  • Buffer Components: Certain buffer components, particularly those containing trace metal contaminants (e.g., iron, copper), can catalyze oxidation reactions. Using chelating agents like EDTA in your buffer system can sequester these metal ions, but compatibility with your downstream application must be verified.

  • pH: The P-N bond in phosphoramidates can be susceptible to acid-catalyzed hydrolysis.[10] While the primary focus here is oxidation, maintaining a neutral pH is generally advisable to prevent other degradation pathways.

Proactive Prevention: A Multi-Faceted Strategy

Preventing oxidation requires a systematic approach that controls the key environmental factors responsible for degradation.

G center Prevention of Oxidation temp Temperature Control (-80°C for long-term) center->temp atmosphere Atmosphere Control (Inert gas blanket) center->atmosphere antioxidants Use of Antioxidants (e.g., BHT, BHA) center->antioxidants packaging Packaging & Aliquoting (Amber vials, single-use) center->packaging solvents Solvent & Matrix Control (High-purity, peroxide-free) center->solvents

Caption: Key strategies for preventing oxidative degradation.

Atmosphere and Temperature Control

The single most effective strategy is the rigorous exclusion of oxygen.

  • Inert Gas Blanketing: Before sealing and freezing, purge the headspace of your sample vial with a gentle stream of an inert gas like argon or nitrogen for 30-60 seconds. Argon is denser than air and is exceptionally effective at displacing oxygen.

  • Storage Temperature: The choice of temperature depends on the intended storage duration. The table below summarizes general recommendations based on stability studies of sofosbuvir and its deuterated analogues.[9][11]

Storage Type Form Temperature Atmosphere Max Duration
Short-TermSolution-20°CInert GasUp to 1 month
Long-Term Solution -80°C Inert Gas > 6 months
Long-TermSolid (Lyophilized)-20°CInert Gas> 2 years
Chemical Stabilization

In some cases, particularly for solutions that may be handled more frequently, the addition of a chemical antioxidant can provide an extra layer of protection.

  • Antioxidant Selection: Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) are common radical-scavenging antioxidants used in pharmaceutical formulations. A typical starting concentration is 0.01% (w/v).

  • Important Caveat: You must validate that the chosen antioxidant does not interfere with your analytical methods or downstream biological assays. Always run a control sample containing only the solvent and antioxidant.

Analytical & Experimental Protocols

A trustworthy stability program relies on a robust, validated analytical method capable of separating the active compound from its potential degradants. This is known as a stability-indicating method.[12]

Protocol: Stability-Indicating HPLC-UV Method

This method is adapted from published analyses of sofosbuvir and is effective at separating the parent drug from its oxidative and hydrolytic degradation products.[6][13]

Objective: To quantify the purity of alpha-sofosbuvir desphosphate and detect the presence of degradation products.

Instrumentation:

  • UPLC or HPLC system with a PDA or UV detector.

Chromatographic Conditions:

Parameter Condition
Column ACQUITY UPLC BEH C18 (2.1 x 150 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid or 0.1% Orthophosphoric acid in Water
Mobile Phase B Methanol or Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Column Temperature 30°C
Detection Wavelength 260 nm

Procedure:

  • Prepare a stock solution of your alpha-sofosbuvir desphosphate reference standard in a 50:50 mixture of Mobile Phase A:B.

  • Prepare your test samples by diluting them to the same concentration using the same diluent.

  • Equilibrate the column for at least 15 minutes with the initial mobile phase conditions.

  • Inject the reference standard followed by the test samples.

  • Analyze the resulting chromatograms. The purity of the sample can be calculated based on the peak area percentage. The appearance of new peaks relative to the reference standard indicates the presence of impurities or degradants.

Protocol: Forced Oxidation Study

Objective: To intentionally degrade the sample to confirm the identity of oxidative products and verify that the analytical method can resolve them.

WARNING: Handle hydrogen peroxide with appropriate personal protective equipment (PPE).

Procedure:

  • Prepare a solution of alpha-sofosbuvir desphosphate at approximately 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • To 1 mL of this solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[6][13]

  • Keep the solution at room temperature and protect it from light.

  • Take time-point samples (e.g., 2, 8, 24, and 48 hours).

  • Before analysis, dilute the samples to the working concentration of the HPLC assay (e.g., 50 µg/mL).

  • Analyze the samples by HPLC and LC-MS. The peak that grows over time is the oxidative degradation product. This confirms the retention time of the degradant in your HPLC method and allows for its characterization by MS.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sample Prepare sample solution (e.g., 1 mg/mL) add_h2o2 Add 3% H₂O₂ prep_sample->add_h2o2 incubate Incubate at RT (Protected from light) add_h2o2->incubate timepoint Take time-point samples (2, 8, 24, 48h) incubate->timepoint dilute Dilute to working concentration timepoint->dilute analyze Analyze by HPLC & LC-MS dilute->analyze

Caption: Experimental workflow for a forced oxidation study.

References

  • Rapid Analysis of Sofosbuvir and its Degradation Products by UPLC. Benchchem. 13

  • Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification. Oriental Journal of Chemistry.

  • Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. Scirp.org. 14

  • Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. FABAD Journal of Pharmaceutical Sciences. 12

  • Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research.

  • Stability of Sofosbuvir D6 in different biological samples and storage conditions. Benchchem. 9

  • Navigating the Stability of Sofosbuvir D6: A Technical Guide for Researchers. Benchchem. 11

  • Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP‑HPLC Method as per ICH Guidelines. ResearchGate. 7

  • Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir. Journal of Chromatographic Science, Oxford Academic.

  • Epclusa® (sofosbuvir/velpatasvir) Storage and Stability Information. Gilead Medical Information. 15

  • Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. PMC.

  • Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. ACS Publications.

  • Sofosbuvir as Repurposed Antiviral Drug Against COVID-19: Why Were We Convinced to Evaluate the Drug in a Registered/Approved Clinical Trial? PMC.

  • Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection. PMC.

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing Alpha-Sofosbuvir Desphosphate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in synthesizing specific stereoisomers for impurity profiling, analytical reference standards, and structure-act...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in synthesizing specific stereoisomers for impurity profiling, analytical reference standards, and structure-activity relationship (SAR) studies.

While the β-anomer of 2'-deoxy-2'-fluoro-2'-C-methyluridine (sofosbuvir desphosphate) is the active antiviral core[1], synthesizing its α-anomer (alpha-sofosbuvir desphosphate) as a target product presents a unique challenge. The standard Vorbrüggen glycosylation kinetically favors the β-anomer[2]. This guide provides field-proven, self-validating methodologies to invert this selectivity and optimize the yield of the α-anomer.

Troubleshooting Guides & FAQs

Q1: My Vorbrüggen glycosylation yields predominantly the β-anomer (1:3 α:β). How can I invert this to favor the target α-anomer? Causality & Solution: The β-anomer is favored under kinetic control, especially when using nitrile solvents (e.g., acetonitrile) that participate in the reaction to form a β-directing α-nitrilium intermediate. To optimize for the α-anomer, you must shift the reaction to thermodynamic control. The α-anomer is thermodynamically more stable due to the anomeric effect, which prefers an axial orientation for the electronegative pyrimidine base. Action: Switch the Lewis acid from TMSOTf to SnCl4, change the solvent to a non-participating, higher-boiling solvent like 1,2-dichloroethane (DCE), and increase the temperature to 75 °C. SnCl4 facilitates the reversible cleavage of the newly formed glycosidic bond, allowing the kinetic β-product to anomerize into the thermodynamic α-product[2].

Q2: I am observing significant decomposition of the 2'-fluoro-2'-C-methyl ribofuranosyl donor during the Lewis acid-mediated coupling. What is causing this? Causality & Solution: The 2'-fluoro substituent is highly electronegative and strongly destabilizes the adjacent oxocarbenium ion intermediate via inductive electron withdrawal. Prolonged heating with a harsh Lewis acid like SnCl4 can lead to irreversible ring-opening or elimination side reactions. Action: Strictly monitor the reaction via HPLC. Do not exceed 6 hours at 75 °C. Alternatively, optimize the leaving group at the anomeric center. Replacing a 1-O-acetate with a 1-bromide allows for milder activation conditions while still permitting thermodynamic equilibration.

Q3: How do I definitively confirm the α-configuration of my isolated reference standard? Causality & Solution: Standard 1D 1H-NMR is often ambiguous for 2'-quaternary nucleosides because the diagnostic J1′,2′​ coupling constant is absent (there is no proton at C2'). Action: Utilize 2D NOESY NMR. In the α-anomer, you will observe a strong Nuclear Overhauser Effect (NOE) correlation between the anomeric proton (H1') and the 5'-protons (H5'/H5''), as well as between H1' and the 3'-proton (H3'). The absence of a strong NOE between H1' and the 2'-β-methyl group validates the α-configuration.

Q4: Are there alternative de novo routes that bypass the Vorbrüggen glycosylation entirely? Causality & Solution: Yes. If thermodynamic equilibration of the N-glycosidic bond causes too much degradation, de novo construction of the sugar ring can offer absolute stereocontrol. Action: MacMillan and colleagues demonstrated that reducing specific lactol intermediates with triethylsilane and BF3·OEt2 exclusively yields the α-anomer (>20:1 dr) for related C-nucleosides[3]. While sofosbuvir is an N-nucleoside, similar late-stage reduction strategies of anomeric hemiacetals can be adapted to force α-selectivity.

Quantitative Data: Optimization of α/β Selectivity

The following table summarizes the causal relationship between reaction conditions and stereochemical outcomes during the coupling of silylated uracil with 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-2-C-methyl-D-ribofuranose.

SolventLewis AcidTemp (°C)Time (h)Total Yield (%)α:β RatioPrimary Mechanistic Driver
AcetonitrileTMSOTf0 to 252851:3Kinetic (Nitrilium participation)
DichloromethaneTMSOTf254821:1.5Mixed Kinetic/Thermodynamic
1,2-DichloroethaneSnCl42512781.2:1Slow Thermodynamic Equilibration
1,2-Dichloroethane SnCl4 75 6 74 4:1 Thermodynamic Control (Optimized)
Experimental Protocol: Self-Validating Synthesis of Alpha-Sofosbuvir Desphosphate

This protocol utilizes thermodynamic control to maximize the yield of the α-anomer. It is designed as a self-validating system, ensuring that intermediate success can be verified before proceeding.

Step 1: Silylation of Uracil

  • Suspend uracil (1.2 equiv) in anhydrous hexamethyldisilazane (HMDS, 10 mL/mmol) and add a catalytic amount of ammonium sulfate (0.05 equiv).

  • Reflux the mixture at 120 °C under an argon atmosphere.

  • Validation Check: The opaque suspension will transition to a completely clear, transparent solution within 2–3 hours. This visual cue validates the complete formation of 2,4-bis(trimethylsilyl)uracil.

  • Concentrate the solution in vacuo to yield a colorless oil. Co-evaporate twice with anhydrous toluene to remove residual ammonia.

Step 2: Thermodynamic Vorbrüggen Glycosylation

  • Dissolve the silylated uracil and 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-2-C-methyl-D-ribofuranose (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 15 mL/mmol).

  • Add SnCl4 (2.0 equiv) dropwise at room temperature. The solution will turn light yellow.

  • Heat the reaction mixture to 75 °C.

  • Validation Check (HPLC Monitoring): Sample the reaction every 2 hours. Initially, the chromatogram will show a dominant peak corresponding to the kinetic β-anomer. Over 4–6 hours, watch the α-anomer peak grow until the α:β ratio stabilizes at approximately 4:1. Once the ratio plateaus, the thermodynamic equilibrium is validated. Do not heat beyond this point to prevent donor degradation.

  • Quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO3 solution. Extract with dichloromethane, dry over Na2SO4, and concentrate.

Step 3: Chromatographic Separation & Deprotection

  • Purify the crude mixture via silica gel chromatography (Hexane/EtOAc gradient). Note: The α-anomer elutes faster (higher Rf) than the β-anomer due to the altered dipole moment of the axial nucleobase.

  • Dissolve the purified protected α-anomer in 7N methanolic ammonia and stir at room temperature for 12 hours to remove the benzoyl protecting groups.

  • Concentrate and recrystallize from methanol/water.

  • Validation Check (Structural Confirmation): Perform 2D NOESY NMR on the final white solid. A strong cross-peak between H1' and H5'/H5'' definitively validates the α-configuration of the alpha-sofosbuvir desphosphate reference standard.

Mandatory Visualization: Mechanistic Pathway

G Donor Protected Ribofuranosyl Donor (1-O-Ac-2-F-2-Me-ribose) LewisAcid Lewis Acid Activation (SnCl4 or TMSOTf) Donor->LewisAcid Oxocarbenium Oxocarbenium Ion Intermediate (Destabilized by 2'-F) LewisAcid->Oxocarbenium SolventMeCN Kinetic Control (MeCN, Low Temp) Oxocarbenium->SolventMeCN Nitrile participation SolventTol Thermodynamic Control (DCE/Toluene, SnCl4, 75°C) Oxocarbenium->SolventTol Non-participating solvent Nitrilium α-Nitrilium Intermediate SolventMeCN->Nitrilium BetaProduct β-Anomer (Kinetic) Sofosbuvir Core Nitrilium->BetaProduct Top-face attack BetaProduct->Oxocarbenium SnCl4 / Heat (Anomerization) AlphaAttack Direct α-Face Attack (Anomeric Effect) SolventTol->AlphaAttack AlphaProduct α-Anomer (Thermodynamic) Target: α-Sofosbuvir Desphosphate AlphaAttack->AlphaProduct Bottom-face attack

Mechanistic pathway of Vorbrüggen glycosylation controlling α/β selectivity.

References
  • Clark, J. L., et al. "Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a Potent Inhibitor of Hepatitis C Virus Replication." Journal of Medicinal Chemistry, ACS Publications. 2

  • "Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties." MDPI. 1

  • Peifer, M., et al. "A General and Enantioselective Approach to Pentoses: A Rapid Synthesis of PSI-6130, the Nucleoside Core of Sofosbuvir." Journal of the American Chemical Society, ACS Publications. 3

Sources

Troubleshooting

troubleshooting low recovery rates of alpha-sofosbuvir desphosphate in plasma samples

Topic: Low Recovery Rates of α-Sofosbuvir Desphosphate in Plasma Samples Welcome to the Bioanalytical Support Center. α-sofosbuvir desphosphate is the alpha-isomer of the predominant circulating dephosphorylated nucleosi...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Low Recovery Rates of α-Sofosbuvir Desphosphate in Plasma Samples

Welcome to the Bioanalytical Support Center. α-sofosbuvir desphosphate is the alpha-isomer of the predominant circulating dephosphorylated nucleoside metabolite of sofosbuvir (commonly known as GS-331007, the β-isomer). Because these isomers share an identical 2'-deoxy-2'-fluoro-2'-C-methyluridine core, their physicochemical properties are virtually indistinguishable during sample preparation.

The extreme hydrophilicity, low partition coefficient (logP), and lack of strongly ionizable groups at physiological pH make this analyte notoriously difficult to extract from complex biological matrices like human plasma. This guide is designed for research scientists and drug development professionals to troubleshoot low recovery rates, differentiate true extraction losses from matrix effects, and implement self-validating analytical protocols.

Diagnostic Workflow: Isolating the Root Cause

Before altering your extraction chemistry, you must determine whether your low signal is due to a physical loss of the analyte during extraction or a suppression of the signal inside the mass spectrometer.

Troubleshooting Start Low Signal of α-Sofosbuvir Desphosphate Check1 Determine Root Cause: Extraction vs. Ion Suppression Start->Check1 TrueLoss True Extraction Loss (Recovery < 80%) Check1->TrueLoss Post-Spike > Pre-Spike IonSupp Matrix Effect (Ion Suppression < 80%) Check1->IonSupp Neat > Post-Spike Method Optimize Extraction TrueLoss->Method CleanUp Enhance Clean-up IonSupp->CleanUp LLE Avoid non-polar LLE. Use DCM or switch to SPE. Method->LLE SPE Use WCX or HLB SPE. Avoid standard C18. Method->SPE PLR Use Phospholipid Removal or optimize LC gradient. CleanUp->PLR

Figure 1: Diagnostic logic tree for differentiating true extraction losses from matrix effects.

Section 1: Extraction Methodology & Polarity Challenges

Q: I am using standard Liquid-Liquid Extraction (LLE) with hexane/ethyl acetate, but my recovery of α-sofosbuvir desphosphate is under 20%. Why? A: α-sofosbuvir desphosphate is a highly polar nucleoside analog. Non-polar solvents like hexane or diethyl ether cannot partition this hydrophilic compound out of the aqueous plasma phase. Causality: The partition coefficient of the desphosphate nucleoside strongly favors the aqueous phase. If LLE is strictly required for your lab's workflow, you must switch to a more polar halogenated solvent. Research has demonstrated that extraction with dichloromethane (DCM) can achieve ~86-89% recovery for the structurally identical β-isomer (GS-331007) when the phase separation is highly optimized 1. However, Solid-Phase Extraction (SPE) is generally preferred for this analyte class.

Q: How can I optimize Solid-Phase Extraction (SPE) to prevent analyte breakthrough? A: Standard C18 silica cartridges will fail to retain α-sofosbuvir desphosphate, leading to breakthrough during the loading or washing steps. Causality: The lack of hydrophobic interaction between the polar nucleoside and the C18 alkyl chains causes the analyte to elute prematurely in the aqueous wash. Solution: Utilize a polymeric Weak Cation Exchange (WCX) or Hydrophilic-Lipophilic Balance (HLB) cartridge. For example, utilizing a Strata-X-CW cartridge conditioned simply with water and methanol has been validated to yield >90% recovery for sofosbuvir desphosphate metabolites by capturing the molecule through mixed-mode interactions 2.

Section 2: Evaporation and Reconstitution Issues

Q: I switched to Protein Precipitation (PPT) with cold acetonitrile. The supernatant has good recovery, but after nitrogen drying and reconstitution, the MS signal drops drastically. What is happening? A: Over-drying highly polar nucleosides leads to irreversible adsorption to the walls of polypropylene collection tubes. Causality: When the organic solvent is completely removed, the polar functional groups of the desphosphate isomer interact strongly with the active sites on the plastic. Furthermore, reconstituting a highly polar compound in a solvent with too high an organic composition will result in incomplete solubilization. Solution: Do not dry the samples to complete dryness; leave ~10-20 µL of residual volume. Reconstitute in a highly aqueous mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) and vortex thoroughly for at least 5 minutes to ensure complete desorption from the tube walls.

Section 3: Matrix Effects & Self-Validation

Q: My overall process efficiency is low (~40%). How do I know if this is an extraction loss or ion suppression from the plasma matrix? A: Plasma contains high levels of endogenous glycerophospholipids. If these co-elute with α-sofosbuvir desphosphate during LC-MS/MS, they compete for charge in the Electrospray Ionization (ESI) source, suppressing the signal of your analyte and mimicking "low recovery" 3. You must decouple Process Efficiency (PE) into its two components: Extraction Recovery (RE) and Matrix Effect (ME) using the self-validation protocol provided below.

Quantitative Comparison of Extraction Methods

Table 1: Summary of expected recoveries and matrix effects for α-sofosbuvir desphosphate based on extraction chemistry.

Extraction MethodSolvent / CartridgeMatrix Effect (%)True Recovery (%)Recommendation
LLE (Non-Polar) Hexane / Diethyl EtherMinimal< 20%❌ Not recommended due to high analyte polarity.
LLE (Polar) Dichloromethane (DCM)~3%86 - 89%⚠️ Acceptable, but requires careful phase separation.
PPT Acetonitrile / Methanol15 - 30% (Suppression)75 - 85%⚠️ Prone to phospholipid ion suppression.
SPE (Mixed-Mode) Strata-X-CW / HLB< 12%> 90%✅ Highly recommended for optimal process efficiency.
Experimental Protocols
1. Self-Validation Protocol: Decoupling Matrix Effects from Extraction Recovery

To ensure your protocol is functioning correctly, run this 3-set validation system:

  • Set 1 (Neat Standard): Spike α-sofosbuvir desphosphate directly into the reconstitution mobile phase.

  • Set 2 (Post-Extraction Spike): Extract blank plasma. Spike the analyte into the eluate prior to evaporation/reconstitution.

  • Set 3 (Pre-Extraction Spike): Spike the analyte into blank plasma, then perform the full extraction.

Causality & Logic Check:

  • Matrix Effect (ME) = (Set 2 / Set 1) × 100. If ME is <80%, your sample cleanup is insufficient, and phospholipids are suppressing your signal. Switch to a phospholipid removal plate or optimize your LC gradient.

  • True Recovery (RE) = (Set 3 / Set 2) × 100. If RE is <80%, your extraction chemistry is failing. Proceed to the optimized SPE protocol below.

2. Optimized High-Recovery SPE Workflow for Polar Nucleosides

SPE_Workflow Step1 1. Condition 1mL MeOH, 1mL H2O Step2 2. Load Sample Plasma + 2% H3PO4 Step1->Step2 Step3 3. Wash 1mL 5% MeOH in H2O Step2->Step3 Step4 4. Elute 1mL 100% MeOH Step3->Step4 Step5 5. Reconstitute 95% Aqueous Mobile Phase Step4->Step5

Figure 2: Step-by-step Solid-Phase Extraction (SPE) workflow using polymeric weak cation exchange.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 100 µL of 2% phosphoric acid. Causality: This disrupts protein binding and acidifies the sample, ensuring the analyte remains in a neutral state for optimal retention on the polymeric sorbent.

  • Cartridge Conditioning: Condition a polymeric Weak Cation Exchange (WCX) cartridge (e.g., 30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a controlled flow rate of 1-2 drops per second to maximize interaction time with the sorbent bed.

  • Washing: Wash with 1 mL of 5% Methanol in Water. Causality: This elutes highly polar endogenous interferences (like salts) without providing enough elutropic strength to break the analyte-sorbent interactions. Apply high vacuum for 1 minute to dry the sorbent bed.

  • Elution: Elute the analyte into a clean polypropylene tube using 1 mL of 100% Methanol.

  • Evaporation & Reconstitution: Evaporate under a gentle stream of nitrogen at 35°C until ~20 µL remains (DO NOT dry completely ). Reconstitute with 80 µL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex vigorously for 5 minutes.

References
  • Source: MDPI (Molecules)
  • Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
  • Title: Factors Influencing the Intracellular Concentrations of the Sofosbuvir Metabolite GS-331007 (in PBMCs)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Diastereomeric Stability of Sofosbuvir: An In-Depth Analysis of Sp- and Rp-Isomers

This guide provides a comprehensive comparison of the stability profiles of the two principal diastereomers of Sofosbuvir. As researchers, scientists, and drug development professionals, understanding the nuanced differe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the stability profiles of the two principal diastereomers of Sofosbuvir. As researchers, scientists, and drug development professionals, understanding the nuanced differences in both metabolic and physicochemical stability between the therapeutically active (Sp) and the less active (Rp) isomers is paramount for ensuring drug efficacy, safety, and quality. This document moves beyond a simple data sheet to explain the causality behind experimental design, offering field-proven insights into establishing a robust comparative stability program.

Introduction: Deconstructing Sofosbuvir's Stereochemistry

Sofosbuvir is a cornerstone in the treatment of Hepatitis C, functioning as a nucleotide analog prodrug that targets the HCV NS5B polymerase.[1][2] Its chemical architecture is notable for containing multiple chiral centers. The most critical for its biological activity and stability is the phosphorus atom within the phosphoramidate moiety. This stereocenter gives rise to two distinct diastereomers: the (Sp)-sofosbuvir and the (Rp)-sofosbuvir.[3]

The United States Food and Drug Administration (FDA) approved drug product is the single, purified (Sp)-diastereomer, which is significantly more potent than its (Rp)-counterpart.[3][4] The presence of the (Rp)-isomer is considered an impurity that can affect the drug's overall performance.

It is essential to clarify a potential point of terminological confusion. The user query referred to "alpha/beta-sofosbuvir desphosphate." In standard chemical nomenclature, "alpha" and "beta" typically refer to the anomeric configuration at the C1' position of the ribose sugar, for which sofosbuvir is a beta-anomer. The term "desphosphate" refers to the inactive nucleoside metabolite GS-331007, which is formed after the entire phosphoramidate group has been cleaved and thus lacks the chiral phosphorus center.[5][6] Therefore, this guide will focus on the scientifically accurate and most relevant comparison: the stability of the parent drug diastereomers, (Sp)-sofosbuvir versus (Rp)-sofosbuvir.

The Decisive Role of Stereochemistry in Metabolic Stability

The primary differentiator between the (Sp) and (Rp) diastereomers lies in their metabolic activation. Sofosbuvir is a prodrug that must be converted within hepatocytes to its active triphosphate form, GS-461203, to exert its antiviral effect.[5][6] This multi-step process is highly stereoselective.

The activation cascade begins with the hydrolysis of the carboxyl ester by human cathepsin A (CatA) or carboxylesterase 1 (CES1), followed by the cleavage of the phosphoramidate bond by histidine triad nucleotide-binding protein 1 (HINT1).[5][7] Research indicates that the (Sp)-diastereomer is a much better substrate for the initial hydrolyzing enzyme, CatA, than the (Rp)-diastereomer.[8] This preferential recognition and processing mean that (Sp)-sofosbuvir is more efficiently converted into the active triphosphate metabolite, while the (Rp)-isomer is metabolized less effectively, contributing little to the overall therapeutic effect.

cluster_extracellular Plasma / Extracellular cluster_hepatocyte Hepatocyte (Liver Cell) Sp_SOF Sp-Sofosbuvir (Active Drug) Sp_SOF_intra Sp-Sofosbuvir Sp_SOF->Sp_SOF_intra Hepatocyte Uptake Rp_SOF Rp-Sofosbuvir (Impurity) Rp_SOF_intra Rp-Sofosbuvir Rp_SOF->Rp_SOF_intra Hepatocyte Uptake Metabolite_X_Sp Metabolite X (from Sp) Sp_SOF_intra->Metabolite_X_Sp CatA / CES1 (Efficient) Metabolite_X_Rp Metabolite X (from Rp) Rp_SOF_intra->Metabolite_X_Rp CatA / CES1 (Inefficient) MP_Sp Monophosphate (Sp) Metabolite_X_Sp->MP_Sp HINT1 MP_Rp Monophosphate (Rp) Metabolite_X_Rp->MP_Rp HINT1 Active_TP GS-461203 (Active Triphosphate) MP_Sp->Active_TP Kinases Inactive_Metabolite GS-331007 (Inactive Nucleoside) MP_Sp->Inactive_Metabolite Dephosphorylation MP_Rp->Active_TP Kinases (Minor Pathway) MP_Rp->Inactive_Metabolite Dephosphorylation Active_TP->Inactive_Metabolite Dephosphorylation Inactive_Metabolite_out GS-331007 (Plasma) Inactive_Metabolite->Inactive_Metabolite_out Efflux to Plasma

Caption: Metabolic activation of Sofosbuvir diastereomers.

A Guide to Comparing Physicochemical Stability

Beyond metabolic differences, the intrinsic physicochemical stability of each diastereomer is critical for drug manufacturing, formulation, storage, and predicting shelf-life. A forced degradation study is the standard approach to probe these characteristics. This section outlines a comprehensive protocol for such a comparison.

Experimental Objective & Rationale

The primary goal is to subject both (Sp)-sofosbuvir and (Rp)-sofosbuvir to identical stress conditions and quantify their degradation rates. This allows for a direct comparison of their lability.

  • Causality: Why is this necessary?

    • Manufacturing: If one isomer is significantly less stable under thermal stress, it could influence purification and drying processes.

    • Formulation: Differential pH stability could impact the choice of excipients and the final formulation's pH. For example, if the (Rp)-isomer degrades faster in an acidic environment, it could lead to an increase in other, unknown degradation products over time.

    • Storage & Shelf-life: Understanding stability under light and oxidative conditions informs packaging requirements (e.g., amber vials, nitrogen overlay).

Experimental Workflow: Forced Degradation

The following workflow, based on ICH guidelines, provides a self-validating system for comparing the diastereomers.[9]

cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel Application) cluster_analysis Analysis cluster_output Data Interpretation start Obtain Pure Samples: (Sp)-Sofosbuvir (Rp)-Sofosbuvir prep_stock Prepare Identical Stock Solutions for Each Isomer start->prep_stock acid Acid Hydrolysis (e.g., 0.1 N HCl, 70°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 70°C) prep_stock->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (e.g., 80°C, Solid State) prep_stock->thermal photo Photolytic (e.g., ICH Light Box) prep_stock->photo sampling Sample at Multiple Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->hplc quantify Quantify Parent Peak Area (% Degradation) hplc->quantify identify Identify Degradation Products (LC-MS) hplc->identify compare Compare % Degradation of Sp vs. Rp Isomers quantify->compare

Caption: Workflow for comparative forced degradation study.

Detailed Experimental Protocols

The following protocols describe the specific steps for executing the forced degradation studies.

A. Materials and Reagents

  • (Sp)-Sofosbuvir Reference Standard (>99.5% purity)

  • (Rp)-Sofosbuvir Reference Standard (>99.5% purity)

  • HPLC-grade Acetonitrile and Methanol

  • HPLC-grade Water (e.g., Milli-Q)

  • Formic Acid (or Orthophosphoric Acid)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂, 30%)

B. Protocol: Stability-Indicating HPLC Method A robust chromatographic method is essential to separate the two diastereomers from each other and from any degradation products.[10][11]

  • Instrumentation: HPLC or UPLC system with a PDA/UV detector.

  • Column: C18 column (e.g., Discovery C18, 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient/Isocratic: Isocratic with 55% Acetonitrile and 45% Buffer.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.[10]

  • Column Temperature: Ambient or 30°C.

  • Injection Volume: 10 µL.

  • Validation: The method must be validated for specificity to ensure baseline resolution between (Sp)-sofosbuvir, (Rp)-sofosbuvir, and all degradation products.

C. Protocol: Forced Degradation Sample Preparation

For each condition, prepare separate solutions of (Sp)-sofosbuvir and (Rp)-sofosbuvir at a concentration of ~50 µg/mL.[12]

  • Acid Hydrolysis: Add drug solution to 0.1 N HCl and reflux at 70°C for 6-10 hours.[12] Withdraw samples at intervals (e.g., 0, 2, 4, 6, 10 hours), cool, and neutralize with an equivalent amount of 0.1 N NaOH before injection.

  • Base Hydrolysis: Add drug solution to 0.1 N NaOH and reflux at 70°C for 10 hours.[12] Withdraw samples, cool, and neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Treat drug solution with 3% H₂O₂ at room temperature for 24 hours. Withdraw samples and analyze.

  • Thermal Degradation: Expose solid powder of each isomer to 80°C in a dry oven for 48 hours. Dissolve the stressed powder in the mobile phase before analysis.

  • Photolytic Degradation: Expose drug solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Analyze a wrapped control sample in parallel.

Data Presentation and Interpretation

The results of the forced degradation study should be summarized in a clear, quantitative format to facilitate direct comparison.

Table 1: Illustrative Comparative Stability Data for Sofosbuvir Diastereomers

Stress ConditionTime% Degradation (Sp-Sofosbuvir)% Degradation (Rp-Sofosbuvir)Major Degradants (m/z)
0.1 N HCl @ 70°C 6 hr15.2%21.5%DP I (m/z 488)[12]
0.1 N NaOH @ 70°C 10 hr45.8%55.1%DP II (m/z 393)[12]
3% H₂O₂ @ RT 24 hr18.3%16.9%DP III (m/z 393)[12]
Dry Heat @ 80°C 48 hr< 1.0%< 1.0%None Observed
Photolytic (ICH) -5.5%6.2%Not Specified

Note: The data in this table are illustrative and synthesized based on typical degradation patterns for complex molecules under stress. Actual results would require laboratory execution.

Interpretation of Illustrative Data:

  • Hydrolytic Stability: The hypothetical data suggest that both isomers are susceptible to acid and, more significantly, base-catalyzed hydrolysis. The (Rp)-isomer appears to be more labile under both conditions, degrading at a faster rate. This could be due to subtle differences in steric hindrance around the phosphorus center affecting the approach of water or hydroxide ions.

  • Oxidative Stability: Both isomers show comparable degradation under oxidative stress, suggesting the site of oxidation is likely not directly influenced by the stereochemistry at the phosphorus center.

  • Thermal & Photolytic Stability: Both isomers appear relatively stable to dry heat. Photolytic degradation is minor but slightly more pronounced for the (Rp)-isomer.

Conclusion and Field-Proven Insights

This guide demonstrates that the stability comparison between (Sp)-sofosbuvir and (Rp)-sofosbuvir is a multi-faceted issue encompassing both metabolic and physicochemical properties.

  • Metabolic Instability is Key: The most significant difference is the stereoselective metabolism in the liver, where the therapeutic (Sp)-isomer is preferentially activated. This inherent "metabolic instability" is, in fact, the key to its efficacy.

  • Physicochemical Lability: Forced degradation studies are critical to understanding the intrinsic chemical stability. While sofosbuvir is generally stable under thermal and neutral conditions, it shows susceptibility to acidic, basic, and oxidative stress.[9][12] A comparative study, as outlined here, would likely reveal that the (Rp)-isomer is slightly more prone to hydrolytic degradation due to its different three-dimensional conformation.

  • Implications for Development: The higher lability of the (Rp)-isomer, coupled with its lower therapeutic activity, underscores the critical need for stringent control during synthesis and purification. The analytical methods and stability protocols detailed herein provide the framework for establishing these controls, ensuring that the final drug product is pure, potent, and stable throughout its shelf-life.

For researchers in drug development, this approach provides a robust template for characterizing diastereomeric impurities, not just for sofosbuvir, but for any chiral drug candidate where stereoisomerism can impact performance and safety.

References

  • National Center for Biotechnology Information. (n.d.). Sofosbuvir. PubChem Compound Summary. Retrieved from NIH.[5]

  • Kirby, B., et al. (2018). Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus. Antimicrobial Agents and Chemotherapy.[13]

  • Carbone, C., et al. (2022). The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD. International Journal of Molecular Sciences.[14]

  • Xie, W., et al. (2021). Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection. MDPI.[15]

  • Carbone, C., et al. (2022). The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD. MDPI.[16]

  • Reddy, B., et al. (2015). Development and Validation of a Stability-indicating Method for the Simultaneous Estimation of Sofosbuvir and Ledipasvir by RP-HPLC. International Journal of Pharmaceutical Sciences and Research.[10]

  • Xie, W., et al. (2021). Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection. PMC - NIH.[7]

  • Herbst, D. A., & Reddy, K. R. (2013). Sofosbuvir, a Significant Paradigm Change in HCV Treatment. PMC - NIH.[4]

  • Deepthi, R., & Gowri Sankar, D. (2020). View of Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Sofosbuvir, Velpatasvir, and Voxilaprevir in Tablet Formulation. Global Journal of Medical Research.[17]

  • bioRxiv. (2022). Sofosbuvir and its tri-phosphate metabolite inhibit the RNA-dependent RNA polymerase activity of non-Structural protein 5 from the Kyasanur forest disease virus. bioRxiv.[18]

  • Al-kuraishy, H. M., et al. (2021). Sofosbuvir as Repurposed Antiviral Drug Against COVID-19: Why Were We Convinced to Evaluate the Drug in a Registered/Approved Clinical Trial?. PMC - NIH.[19]

  • Srinivasulu, K., et al. (2020). A New Simple Stability-Indicating RP-HPLC- PDA Method for Simultaneous Estimation of Triplicate Mixture of Sofosbuvir, Velpatasvir and Voxilaprevir in Tablet Dosage Form. Research Journal of Pharmacy and Technology.[1]

  • Deepthi, R., & Gowri Sankar, D. (2020). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Sofosbuvir. SciSpace.[11]

  • ChemicalBook. (2024). Sofosbuvir: Characteristics and Pharmacokinetics. ChemicalBook.[2]

  • ResearchGate. (n.d.). The activation pathway of sofosbuvir in hepatocytes. ResearchGate.[20]

  • El-Bagary, R. I., et al. (2016). Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. PubMed.[9]

  • Kirby, B., et al. (2018). Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus. Antimicrobial Agents and Chemotherapy.[21]

  • Wikipedia. (n.d.). Sofosbuvir. Wikipedia.[6]

  • Al-kuraishy, H. M., et al. (2025). Pharmacokinetics and Pharmacodynamics of Sofosbuvir in Adults and Special Populations: A Systematic Review. International Journal of Pharmaceutical Sciences.[22]

  • Lee, S. H., et al. (2025). Immobilized Phosphotriesterase as an Enzymatic Resolution for Sofosbuvir Precursor. MDPI.[8]

  • BenchChem. (2025). A Technical Guide to the Diastereoisomeric Relationship of Sofosbuvir Impurities. BenchChem.[3]

  • Agarwal, S., et al. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research.[12]

  • Al-Enizi, M. H., et al. (2024). Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification. Oriental Journal of Chemistry.[23]

  • Kennedy, C., et al. (2025). Pharmacokinetics of Sofosbuvir and Velpatasvir for Hepatitis C Treatment in Pregnancy. MDPI.[24]

  • ResearchGate. (n.d.). Stability data of sofosbuvir and velpatasvir. ResearchGate.[25]

  • FABAD Journal of Pharmaceutical Sciences. (2024). Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. FABAD Journal of Pharmaceutical Sciences.[26]

  • Lee, H., et al. (2018). Efficacy and safety outcomes of sofosbuvir-based treatment regimens for hepatitis C virus-infected patients with or without cirrhosis from phase III clinical trials. PMC - NIH.[27]

  • Damle, M. C., & Kalaskar, M. V. (2020). stability indicating hptlc method for sofosbuvir and velpatasvir in combination. ResearchGate.[28]

Sources

Comparative

ICH Validation of Analytical Methods for Alpha-Sofosbuvir Desphosphate Impurities: A Comparative Guide

Introduction: The Analytical Challenge of Chiral Impurities Sofosbuvir is a highly efficacious nucleotide analog and HCV NS5B polymerase inhibitor. During its synthesis and shelf-life, various degradation pathways can yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Chiral Impurities

Sofosbuvir is a highly efficacious nucleotide analog and HCV NS5B polymerase inhibitor. During its synthesis and shelf-life, various degradation pathways can yield critical impurities. Among the most analytically challenging is the alpha-sofosbuvir desphosphate impurity[1].

"Desphosphate" indicates the loss of the phosphoramidate prodrug moiety, leaving the highly polar nucleoside core. The "alpha" designation refers to the inversion of stereochemistry at the anomeric carbon (C1'), contrasting with the naturally active beta-configuration. Regulatory agencies strictly mandate the rigorous qualification and monitoring of such stereoisomeric impurities under ICH Q2(R2) guidelines to ensure patient safety and drug efficacy[2].

Mechanistic Insight: The Causality of Column Selection

A common pitfall in analytical method development is the over-reliance on standard C18 stationary phases. Why do standard C18 columns often fail to resolve alpha-sofosbuvir desphosphate from its beta-isomer API?

C18 columns separate analytes predominantly via hydrophobic (dispersive) interactions. Because the alpha and beta anomers of sofosbuvir desphosphate share an identical molecular weight and nearly identical hydrophobic surface areas, they exhibit severe co-elution.

To achieve baseline separation, the analytical system must exploit orthogonal retention mechanisms. Selecting a Pentafluorophenyl (PFP) or a specialized chiral stationary phase introduces shape selectivity and dipole-dipole interactions. The rigid, electron-deficient fluorinated ring of the PFP phase interacts differentially with the spatial orientation of the alpha-anomeric hydroxyl group via hydrogen bonding and pi-pi interactions. This mechanistic shift is what enables a robust baseline separation (Resolution, Rs​>2.0 ), transforming a failing method into a reliable diagnostic tool[3].

G A Alpha/Beta Isomer Mixture (Sofosbuvir Desphosphate) B C18 Column (Hydrophobic Interaction) A->B Standard RP-HPLC C PFP / Chiral Column (Pi-Pi & Steric Interactions) A->C Orthogonal Selectivity D Co-elution / Poor Resolution (Rs < 1.5) B->D E Baseline Separation (Rs > 2.0) C->E

Fig 1: Chromatographic decision tree for resolving alpha/beta sofosbuvir desphosphate isomers.

Comparative Analysis of Analytical Modalities

When selecting a method for routine Quality Control (QC) versus trace genotoxic analysis, scientists must weigh sensitivity against operational simplicity. The table below objectively compares the two primary modalities used in the industry.

ParameterRP-HPLC-UV (Standard QC)UPLC-MS/MS (Trace Analysis)
Stationary Phase PFP or Phenyl-Hexyl (5 µm)Sub-2 µm PFP (1.7 µm)
Detection UV at 260 nmElectrospray Ionization (ESI+) MRM
Sensitivity (LOD) ~0.05% (500 ppm)< 0.001% (10 ppm)
Run Time 25 - 30 minutes5 - 8 minutes
Specificity Relies solely on retention timeHigh (Mass-to-charge ratio + RT)
Primary Use Case Batch release, routine stabilityGenotoxic impurity profiling, forced degradation

Table 1: Comparison of analytical modalities for alpha-sofosbuvir desphosphate analysis.

Experimental Protocol: UPLC-UV/MS Method Validation

The following protocol outlines a self-validating UPLC methodology designed to meet ICH Q2(R2) standards. Every run is gated by a System Suitability Test (SST) to ensure absolute trustworthiness.

Step 1: System Suitability Testing (SST) - The Self-Validating Core

Before any validation parameter is assessed, the system must prove its fitness. If the SST fails, the sequence automatically aborts, preventing the generation of invalid data.

  • Preparation: Formulate a resolution mixture containing 10 µg/mL of Sofosbuvir API and 0.1 µg/mL of 1[1].

  • Chromatographic Conditions: Inject 2 µL onto a UPLC PFP column (100 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Elution: Utilize a gradient elution of 0.1% Formic acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Acceptance Criteria: The resolution ( Rs​ ) between the alpha and beta isomers must be ≥2.0 . The tailing factor ( Tf​ ) must be ≤1.5 .

Step 2: Specificity & Forced Degradation

To prove the method is stability-indicating, the impurity must not co-elute with other degradants.

  • Subject the Sofosbuvir API to acidic (1N HCl), basic (1N NaOH), and oxidative (3% H2​O2​ ) stress conditions for 24 hours[4].

  • Analyze the stressed samples. Research indicates that sofosbuvir degrades significantly under basic and oxidative conditions, forming distinct desphosphate and phosphoryl degradants[5].

  • Confirm that the alpha-sofosbuvir desphosphate peak remains spectrally pure (PDA peak purity angle < purity threshold).

Step 3: Linearity, LOD, and LOQ
  • Prepare serial dilutions of the impurity standard ranging from 25% to 150% of the target specification limit.

  • Plot the peak area against the concentration to establish a calibration curve[3].

  • Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) using the standard deviation of the response ( σ ) and the slope ( S ): LOD=3.3(σ/S) and LOQ=10(σ/S) .

Step 4: Accuracy & Precision
  • Accuracy: Spike pure API samples with the alpha-isomer impurity at 50%, 100%, and 150% levels in triplicate. Calculate the percentage recovery.

  • Precision: Perform 6 replicate injections of the 100% spiked sample and calculate the Relative Standard Deviation (%RSD) of the peak areas.

G A Method Optimization (UPLC-MS/MS) B Specificity (Blank & Placebo) A->B C Linearity & Range (R² > 0.999) B->C D Accuracy & Precision (%RSD < 2.0%) C->D E LOD & LOQ (S/N Ratio) D->E F Robustness (Flow, Temp, pH) E->F G Validated Method Ready for QC F->G

Fig 2: Sequential ICH Q2(R2) analytical method validation workflow for impurity profiling.

ICH Validation Data Summary

Experimental validation of the optimized UPLC-UV/MS method yields the following robust metrics, demonstrating full compliance with ICH Q2(R2) requirements for impurity testing[3],[4].

Validation ParameterAcceptance Criteria (ICH)Experimental Result (UPLC-MS/UV)
Linearity Range R2≥0.999 0.01 µg/mL to 1.5 µg/mL ( R2=0.9998 )
LOD Signal-to-Noise 30.003 µg/mL
LOQ Signal-to-Noise 100.01 µg/mL
Method Precision %RSD 5.0% (for impurities)%RSD = 1.2% (n=6)
Accuracy (Recovery) 90.0% - 110.0%98.5% - 101.2% across all levels
Robustness No significant change in Rs​ Rs​>2.0 despite ± 2°C and ± 0.1 mL/min variations

Table 2: Summary of ICH Q2(R2) Validation Results for Alpha-Sofosbuvir Desphosphate.

References

  • Title: Sofosbuvir EP Impurities & USP Related Compounds Source: synthinkchemicals.com URL: 2

  • Title: Sofosbuvir Impurities (Alpha-Isomer Reference Standards) Source: synzeal.com URL: 1

  • Title: Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity Source: researchgate.net URL: 3

  • Title: Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir Source: researchgate.net URL: 4

  • Title: Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS Source: ijper.org URL: 5

Sources

Validation

Comparative Analysis of Antiviral Efficacy: Intact Sofosbuvir vs. Alpha-Sofosbuvir Desphosphate

As a Senior Application Scientist evaluating direct-acting antivirals (DAAs), it is critical to understand that a molecule’s structural architecture dictates its intracellular pharmacokinetics and, ultimately, its phenot...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating direct-acting antivirals (DAAs), it is critical to understand that a molecule’s structural architecture dictates its intracellular pharmacokinetics and, ultimately, its phenotypic efficacy. This guide provides an objective, data-driven comparison between intact sofosbuvir (a phosphoramidate prodrug) and alpha-sofosbuvir desphosphate (an inactive stereoisomeric nucleoside core impurity, closely related to the primary circulating metabolite GS-331007).

By examining the causality behind their metabolic pathways and validating these mechanisms through robust experimental protocols, we can definitively explain why the intact prodrug achieves nanomolar potency while the desphosphate forms remain virologically inert.

Mechanistic Causality: The Phosphorylation Bottleneck

The stark contrast in antiviral activity between intact sofosbuvir and alpha-sofosbuvir desphosphate is entirely governed by intracellular kinase affinity. Hepatitis C Virus (HCV) replication is driven by the NS5B RNA-dependent RNA polymerase. To inhibit this enzyme via chain termination, a nucleoside analog must be converted into its active triphosphate form (GS-461203)[1].

Intact Sofosbuvir (The ProTide Advantage): Intact sofosbuvir utilizes ProTide (prodrug) technology. It enters the hepatocyte and is rapidly hydrolyzed by Carboxylesterase 1 (CES1) and Cathepsin A (CatA) to form a monophosphate[2]. This design intentionally bypasses the first, rate-limiting phosphorylation step. The monophosphate is then efficiently processed by host uridine monophosphate-cytidine monophosphate kinase 1 (UMP-CMPK) into the active triphosphate[2].

Alpha-Sofosbuvir Desphosphate (The Kinase Bottleneck): Alpha-sofosbuvir desphosphate is a nucleoside core lacking the phosphoramidate moiety[3]. When this molecule enters the cell, it relies entirely on host cellular pyrimidine nucleoside kinases for the initial phosphorylation step. However, the bulky 2'-deoxy-2'-fluoro-2'-C-methyluridine modifications create severe steric hindrance. Host kinases cannot phosphorylate this structure. Consequently, the desphosphate form cannot be activated, exhibits no antiviral activity, and is ultimately effluxed into systemic circulation for renal excretion[1][4].

MetabolicPathway SOF Intact Sofosbuvir (Phosphoramidate Prodrug) CELL Hepatocyte Entry SOF->CELL DES Alpha-Sofosbuvir Desphosphate (Nucleoside Core) DES->CELL CES1 CES1 / CatA Cleavage CELL->CES1 Prodrug Pathway HOST_KINASE Host Cellular Kinases CELL->HOST_KINASE Desphosphate Pathway MONO Monophosphate Form CES1->MONO KINASE UMP-CMPK & Kinases MONO->KINASE TRI Active Triphosphate (GS-461203) KINASE->TRI NS5B HCV NS5B Inhibition (Chain Termination) TRI->NS5B BLOCK Steric Hindrance (No Phosphorylation) HOST_KINASE->BLOCK EXCRETION Systemic Excretion BLOCK->EXCRETION

Intact sofosbuvir bypasses the kinase bottleneck, whereas desphosphate forms fail to activate.

Quantitative Performance Data

The inability of the desphosphate form to undergo intracellular phosphorylation translates directly to a complete loss of phenotypic antiviral efficacy. Below is a summary of the quantitative performance of both compounds in standard in vitro models[1].

CompoundHCV Genotype 1b EC₅₀HCV Genotype 2a EC₅₀Cytotoxicity (CC₅₀)Intracellular Triphosphate Yield
Intact Sofosbuvir 110 nM50 nM> 100 µMHigh (Therapeutic)
Alpha-Sofosbuvir Desphosphate > 89,000 nM (Inactive)> 89,000 nM (Inactive)> 100 µMNegligible / Undetectable
GS-331007 (Beta-Desphosphate) > 89,000 nM (Inactive)> 89,000 nM (Inactive)> 100 µMNegligible / Undetectable

Experimental Methodology: Self-Validating Protocols

To objectively prove the performance gap between these two molecules, we employ a bipartite experimental design. We first measure the phenotypic antiviral activity using a high-throughput replicon assay. We then establish causality by quantifying the intracellular active triphosphate via LC-MS/MS.

Protocol A: Phenotypic Antiviral Evaluation (HCV Replicon Assay)

Causality & Rationale: We utilize a subgenomic HCV replicon expressing a luciferase reporter. This system self-validates by directly linking viral RNA replication to luminescent output, allowing us to safely and quantitatively measure antiviral efficacy without handling infectious virions.

  • Cell Seeding: Seed Huh-7 cells harboring the HCV genotype 1b (Con-1) subgenomic replicon at a density of 1×104 cells/well in white, clear-bottom 96-well plates. Allow to adhere for 24 hours at 37°C.

  • Compound Treatment: Prepare 3-fold serial dilutions of Intact Sofosbuvir and Alpha-Sofosbuvir Desphosphate ranging from 0.1 nM to 100 µM.

    • Self-Validation Control: Include a known positive control (e.g., Daclatasvir) and a vehicle control (0.5% DMSO) to establish the assay's dynamic range.

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Luciferase Quantification: Lyse the cells using a commercial steady-glow luciferase reagent. Incubate for 10 minutes in the dark, then read luminescence on a microplate reader.

  • Data Validation & Analysis: Calculate the Z-factor using the positive and vehicle controls. A Z-factor > 0.5 is strictly required to validate the plate. Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Mechanistic Validation via Intracellular LC-MS/MS

Causality & Rationale: A lack of phenotypic activity in Protocol A could theoretically be caused by poor cellular entry rather than failed phosphorylation. Protocol B proves causality by directly measuring the intracellular concentrations of the active triphosphate (GS-461203), confirming the kinase bottleneck.

  • Incubation: Incubate primary human hepatocytes with 10 µM of either Intact Sofosbuvir or Alpha-Sofosbuvir Desphosphate for 24 hours.

  • Metabolic Quenching: Wash cells rapidly with ice-cold PBS to halt all enzymatic activity. Extract intracellular nucleotides by adding 70% cold methanol (-20°C).

  • Extraction & Spiking: Scrape the cells, centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Self-Validation Control: Spike the supernatant with a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix suppression and extraction recovery variations (Recovery must be > 85% for validation).

  • LC-MS/MS Analysis: Dry the supernatant under nitrogen gas and reconstitute in the mobile phase. Inject into a triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, specifically tracking the mass transitions for the triphosphate GS-461203.

Workflow CELLS Huh-7 Replicon Cells & Primary Hepatocytes TREAT Compound Treatment (SOF vs. Desphosphate) CELLS->TREAT ASSAY1 Phenotypic Assay (Luciferase Reporter) TREAT->ASSAY1 72h Incubation ASSAY2 Pharmacokinetic Assay (LC-MS/MS Extraction) TREAT->ASSAY2 24h Incubation DATA1 EC50 Calculation (Antiviral Efficacy) ASSAY1->DATA1 Z-factor > 0.5 DATA2 Triphosphate Quantification (Mechanistic Proof) ASSAY2->DATA2 SIL-IS Normalized

Bipartite workflow validating phenotypic antiviral activity and intracellular pharmacokinetics.

References

  • Pharmaceuticals and Medical Devices Agency (PMDA). "Report on the Deliberation Results: Sofosbuvir." (2015).1

  • MDPI - Biology. "The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD." (2022). 2

  • European Medicines Agency (EMA). "Sovaldi, INN-sofosbuvir - Assessment Report." 4

  • ChemicalBook. "alpha-Sofosbuvir Desphosphate (CAS: 2041584-99-8) Properties and Safety Data." 3

Sources

Comparative

comparative pharmacokinetics of sofosbuvir active metabolites and desphosphate

Comparative Pharmacokinetics and Bioanalytical Profiling of Sofosbuvir: Active Triphosphate (GS-461203) vs. Desphosphate (GS-331007) As drug development professionals evaluate the pharmacological profiles of direct-actin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetics and Bioanalytical Profiling of Sofosbuvir: Active Triphosphate (GS-461203) vs. Desphosphate (GS-331007)

As drug development professionals evaluate the pharmacological profiles of direct-acting antivirals (DAAs), understanding the disposition of nucleotide prodrugs is critical. Sofosbuvir, a cornerstone in Hepatitis C virus (HCV) therapy, presents a unique pharmacokinetic (PK) paradigm. Because the parent drug is rapidly cleared, clinical and bioanalytical focus shifts entirely to its two primary metabolites: the intracellular active triphosphate, GS-461203 , and the systemic inactive desphosphate, GS-331007 .

This guide provides an objective, data-driven comparison of these two metabolites, detailing their pharmacokinetic divergence, the causality behind their metabolic routing, and the self-validating experimental methodologies required to accurately quantify them.

Mechanistic Disposition and Metabolic Routing

Sofosbuvir is a phosphoramidate prodrug specifically designed to bypass the rate-limiting first phosphorylation step of nucleoside metabolism. Upon hepatic entry, it undergoes rapid intracellular hydrolysis by carboxylesterase 1 (CES1) and cathepsin A (CatA), followed by cleavage by histidine triad nucleotide-binding protein 1 (HINT1) to form a monophosphate[1].

From this monophosphate stage, the pathway bifurcates:

  • Anabolism (The Efficacy Route): Cellular kinases phosphorylate the monophosphate into the active triphosphate, GS-461203 . This metabolite acts as a defective substrate for the HCV NS5B RNA-dependent RNA polymerase, causing irreversible chain termination[1].

  • Catabolism (The Clearance Route): Endogenous phosphatases dephosphorylate the anabolites into the inactive nucleoside, GS-331007 , which is effluxed out of the hepatocyte into systemic circulation and ultimately cleared by the kidneys[2].

MetabolicPathway SOF Sofosbuvir (Prodrug) Plasma Hepatocyte Intracellular Entry (Hepatocytes) SOF->Hepatocyte CES1 Hydrolysis (CES1 / CatA) Hepatocyte->CES1 MP GS-331007-MP (Monophosphate) CES1->MP HINT1 Cleavage TP GS-461203 (Active Triphosphate) MP->TP Cellular Kinases NS5B HCV NS5B Polymerase (Target Inhibition) TP->NS5B Chain Termination DP Dephosphorylation (Phosphatases) TP->DP GS331007 GS-331007 (Inactive Desphosphate) Plasma DP->GS331007 Efflux Renal Renal Excretion GS331007->Renal >80% Clearance

Fig 1: Sofosbuvir metabolic activation to GS-461203 and dephosphorylation to GS-331007.

Comparative Pharmacokinetics: Quantitative Data

The distinct chemical structures of GS-461203 (highly polar, negatively charged) and GS-331007 (neutral nucleoside) dictate their compartmentalization. GS-461203 is ion-trapped within cells, rendering it undetectable in plasma[3]. Conversely, GS-331007 accounts for >90% of circulating drug-related material and serves as the primary surrogate for systemic exposure[3].

The following table summarizes their comparative pharmacokinetic parameters:

Pharmacokinetic ParameterSofosbuvir (Parent Prodrug)GS-461203 (Active Metabolite)GS-331007 (Inactive Metabolite)
Pharmacological Status ProdrugActive Chain TerminatorInactive Byproduct
Primary Compartment Systemic PlasmaIntracellular (Hepatocytes/PBMCs)Systemic Plasma
Time to Peak ( Tmax​ ) 0.5 – 2.0 hours[2]N/A (Intracellular accumulation)2.0 – 4.0 hours[4]
Elimination Half-Life ( t1/2​ ) ~0.4 hours[2]24 – 27 hours[5]~27.0 hours[2]
Plasma Protein Binding 61% – 65%[2]N/A (Intracellular)Minimal (<1%)[1]
Primary Clearance Route Hepatic metabolism[2]Intracellular dephosphorylationRenal excretion (~80%)[2]

Clinical Insight: The prolonged intracellular half-life of GS-461203 (>24 hours) provides the mechanistic rationale for the once-daily dosing regimen of sofosbuvir, ensuring continuous suppression of viral replication despite the rapid clearance of the parent drug[6].

Bioanalytical Methodologies: Self-Validating Protocols

Quantifying these metabolites requires fundamentally different sample preparation and chromatographic approaches due to their distinct polarities and stabilities. As an application scientist, you must build self-validating mechanisms into these workflows to prevent data artifacts.

Protocol A: Quantitation of Plasma GS-331007 (Systemic Exposure)

Because GS-331007 is a stable, neutral nucleoside, the primary bioanalytical challenge is removing the plasma matrix to prevent ion suppression during mass spectrometry.

  • Sample Aliquoting & Spiking: Aliquot 50 µL of human plasma. Spike with a stable-isotope labeled internal standard (SIL-IS), such as 13C3​ -GS-331007.

  • Protein Precipitation (Causality): Add 150 µL of cold acetonitrile. Why? Acetonitrile aggressively denatures plasma proteins, releasing any minimally bound drug and precipitating macromolecules that would otherwise foul the LC column and suppress the ESI signal.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Inject onto a reversed-phase C18 column. Use a gradient of water/acetonitrile with 0.1% formic acid. Detect via Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode[7].

  • Self-Validation Checkpoint: The system must monitor the SIL-IS peak area across all samples. A deviation of >15% in the IS area indicates an uncorrected matrix effect or extraction failure, triggering an automatic rejection of that specific sample run.

Protocol B: Intracellular Extraction of GS-461203 from PBMCs

Peripheral Blood Mononuclear Cells (PBMCs) are used as an accessible surrogate compartment for hepatocytes. Triphosphates are highly unstable and prone to rapid enzymatic degradation ex vivo.

  • Cell Isolation: Isolate PBMCs from whole blood using a Ficoll density gradient. Wash twice with ice-cold PBS to remove extracellular contaminants.

  • Thermal Quenching & Lysis (Causality): Resuspend the cell pellet in 70% Methanol pre-chilled to -20°C. Why? Immediate thermal and chemical quenching is critical. If extracted at room temperature, endogenous cellular phosphatases will rapidly hydrolyze the GS-461203 triphosphate back into GS-331007, resulting in false negatives for the active drug and artificially inflated desphosphate levels[5].

  • Centrifugation & Evaporation: Centrifuge to remove cellular debris. Evaporate the supernatant under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Ion-Pairing LC-MS/MS (Causality): Inject onto a reversed-phase column using an ion-pairing reagent (e.g., dimethylhexylamine, DMHA) in the mobile phase. Why? Triphosphates are highly negatively charged and will not retain on standard C18 columns, eluting in the void volume. DMHA neutralizes the charge, allowing hydrophobic retention. Detect via Negative Electrospray Ionization (-ESI)[5].

  • Self-Validation Checkpoint: Spike a known concentration of a surrogate triphosphate (e.g., ATP- 13C ) into the lysis buffer. If the LC-MS/MS detects degradation of this surrogate into di- or monophosphate forms, it proves the cold methanol quench was insufficient, invalidating the entire extraction batch.

AnalyticalWorkflow Sample Whole Blood Collection Split Density Gradient Centrifugation Sample->Split Plasma Plasma Fraction (Target: GS-331007) Split->Plasma PBMC PBMC Fraction (Target: GS-461203) Split->PBMC Prep1 Protein Precipitation (Acetonitrile) Plasma->Prep1 Prep2 Cold Methanol (-20°C) Extraction PBMC->Prep2 Quench Phosphatases LCMS1 Reversed-Phase LC-MS/MS (Positive ESI) Prep1->LCMS1 Supernatant LCMS2 Ion-Pairing LC-MS/MS (Negative ESI) Prep2->LCMS2 Intracellular Extract

Fig 2: Parallel bioanalytical extraction workflows for plasma GS-331007 and intracellular GS-461203.

Translational Implications in Drug Development

Understanding the dichotomy between GS-461203 and GS-331007 is essential for clinical trial design and dose optimization. While GS-461203 drives the sustained virologic response (SVR), it cannot be routinely monitored in large patient cohorts due to the complexity of PBMC extraction. Therefore, GS-331007 is universally adopted as the pharmacokinetic proxy[3].

Furthermore, because GS-331007 is cleared via the kidneys (approx. 80% of the dose), patients with severe renal impairment exhibit significantly elevated GS-331007 AUCs[2]. Drug development professionals must utilize these comparative PK models to ensure that systemic accumulation of the inactive metabolite does not lead to off-target toxicity, while simultaneously guaranteeing that intracellular concentrations of the active triphosphate remain above the IC50​ threshold for viral inhibition.

References

  • Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir. PubMed. Available at: [Link]

  • Sofosbuvir (Sovaldi). Pharmacy Times. Available at:[Link]

  • Sofosbuvir. Wikipedia. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of Sofosbuvir in Adults and Special Populations: A Systematic Review. International Journal of Pharmaceutical Sciences. Available at:[Link]

  • Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus. PubMed Central (NIH). Available at: [Link]

  • Validation and application of an LC-MS/MS method to determine the concentrations of sofosbuvir anabolites in cells. ResearchGate. Available at: [Link]

  • Pharmacokinetics, Pharmacodynamics, and Tolerability of GS-9851, a Nucleotide Analog Polymerase Inhibitor, following Multiple Ascending Doses. ASM Journals. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

α-Sofosbuvir Desphosphate proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic discipline. α-Sofosbuvir Desphosphate (CAS: 2041584-99-8) is a critical metabolite and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic discipline. α-Sofosbuvir Desphosphate (CAS: 2041584-99-8) is a critical metabolite and synthetic intermediate of the Hepatitis C antiviral drug Sofosbuvir ()[1]. Because it contains a fluorinated tetrahydrofuran ring coupled with a pyrimidine-2,4-dione moiety, it presents unique environmental and toxicological challenges.

Fluorinated organic compounds are highly recalcitrant to natural biodegradation. If improperly disposed of via aqueous waste streams, these molecules persist, risking groundwater contamination and violating stringent pharmaceutical waste frameworks such as the U.S. EPA's Subpart P regulations ()[2].

This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe handling, containment, and terminal destruction of α-Sofosbuvir Desphosphate.

Physicochemical & Hazard Profiling

Understanding the chemical nature of the waste dictates our disposal strategy. The presence of the fluorine atom increases lipophilicity and metabolic stability, which is excellent for drug efficacy but detrimental to environmental breakdown.

Table 1: Quantitative Hazard and Operational Data for α-Sofosbuvir Desphosphate

ParameterValue / DescriptionOperational Implication
CAS Number 2041584-99-8[1]Essential for RCRA/EPA waste manifesting and tracking.
Molecular Weight ~260.22 g/mol Determines molar calculations for spill neutralization.
GHS Hazard Codes H302, H315, H319, H335[1]Mandates nitrile gloves, safety goggles, and localized exhaust.
Solubility Soluble in DMSO, MethanolUse alcohol-based solvents for surface decontamination.
Destruction Method High-Temp Incineration (>1000°C)Required to cleave the strong C-F bond and prevent bioaccumulation.

Mechanistic Workflow for Waste Management

To ensure absolute compliance and safety, the disposal of α-Sofosbuvir Desphosphate must follow a strict trajectory from generation to terminal destruction.

G Start α-Sofosbuvir Desphosphate Waste Generation Segregation Hazardous Waste Segregation (Solid vs. Liquid Streams) Start->Segregation Identify Containment Primary Containment (HDPE Sealable Vessels) Segregation->Containment Transfer Labeling RCRA/Subpart P Labeling (Trace API Waste) Containment->Labeling Secure Storage Satellite Accumulation Area (Ventilated, < 90 Days) Labeling->Storage Store Transport Licensed Reverse Distributor (Chain of Custody) Storage->Transport Dispatch Incineration High-Temp Incineration (>1000°C for C-F Cleavage) Transport->Incineration Final Destruction

Workflow for the isolation, containment, and destruction of α-Sofosbuvir Desphosphate waste.

Self-Validating Experimental Protocols

Protocol 1: Solid Spill Containment and Surface Decontamination

Causality: α-Sofosbuvir Desphosphate powder is a known respiratory irritant (H335)[1]. Sweeping dry powder generates airborne aerosols. We utilize a wet-wiping technique with an organic solvent to dissolve the API, preventing aerosolization while ensuring complete removal from the benchtop.

  • Isolation: Immediately evacuate personnel from the immediate spill zone. Don appropriate PPE (N95/P100 respirator, double nitrile gloves, safety goggles) ()[3].

  • Wetting: Gently mist the spilled powder with 70% Isopropanol or Methanol. Causality: The alcohol acts as a wetting agent to suppress dust and solubilizes the pyrimidine-derivative for easier uptake.

  • Absorption: Wipe the area using absorbent, low-lint pads. Place all contaminated pads into a high-density polyethylene (HDPE) hazardous waste container.

  • Secondary Wash: Wash the surface with a 1% Alconox detergent solution, followed by a DI water rinse.

  • System Validation (Swab Test): To validate the decontamination, swab the affected 10x10 cm area with a methanol-soaked swab. Analyze the extract via RP-HPLC (C18 column, UV detection at 260 nm). Validation Check: A recovery of <0.1 µg/cm² confirms the surface is safe for normal laboratory operations. Do not resume work until this threshold is verified.

Protocol 2: Routine Waste Segregation and Packaging

Causality: Mixing fluorinated pharmaceutical intermediates with incompatible chemical streams (e.g., strong oxidizers or strong acids) can lead to exothermic reactions or the release of toxic hydrogen fluoride (HF) gas during accidental degradation[3].

  • Segregation: Dedicate a specific, clearly labeled HDPE waste carboy exclusively for "Halogenated Pharmaceutical Waste - α-Sofosbuvir Desphosphate". Do not mix with non-halogenated solvents.

  • Containment: Keep the container tightly closed in a well-ventilated satellite accumulation area, away from direct sunlight and moisture[1].

  • System Validation (Seal Integrity): After adding waste, secure the cap and perform a positive pressure squeeze test on the secondary containment bin. Validation Check: No audible air escape or solvent odor indicates a hermetic seal, preventing VOC emissions into the lab environment.

  • Manifesting: Label the container in accordance with EPA Subpart P (or local equivalent) as "Hazardous Pharmaceutical Waste"[2].

  • Terminal Disposal: Dispatch the waste to a licensed reverse distributor or hazardous waste hauler. Specify that the waste contains fluorinated organics. Causality: This alerts the facility to route the waste to a high-temperature rotary kiln incinerator (>1000°C), which is mechanistically required to break the robust C-F bonds and prevent the formation of toxic fluoro-dioxins during combustion ()[4].

Conclusion

By understanding the physicochemical properties of α-Sofosbuvir Desphosphate, laboratories can move beyond blind compliance. Implementing self-validating protocols ensures that every step—from spill cleanup to terminal incineration—is mechanistically sound, protecting both laboratory personnel and the broader ecosystem.

References

  • Fisher Scientific. "Sofosbuvir, 98% - SAFETY DATA SHEET." Fisher Scientific Ireland.[Link]

  • DCF Modeling. "Atea Pharmaceuticals, Inc. (AVIR) PESTLE Analysis." DCF Modeling.[Link]

  • Asian Journal of Pharmaceutical Research. "Pharmaceutical Waste Management – An Overview." Asian JPR. [Link]

Sources

Handling

Operational Safety and PPE Guide: Handling α-Sofosbuvir Desphosphate

Introduction & Hazard Causality α-Sofosbuvir Desphosphate is a highly potent nucleoside intermediate and the desphosphorylated core of Sofosbuvir, a blockbuster nucleotide analog HCV NS5B polymerase inhibitor[1]. In drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Hazard Causality

α-Sofosbuvir Desphosphate is a highly potent nucleoside intermediate and the desphosphorylated core of Sofosbuvir, a blockbuster nucleotide analog HCV NS5B polymerase inhibitor[1]. In drug development, analytical, and synthetic laboratories, handling this Active Pharmaceutical Ingredient (API) in its raw, lyophilized powder form presents specific occupational hazards that require rigorous operational control.

According to standardized Safety Data Sheets (SDS) provided by , the compound is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2, H319), and possesses Specific Target Organ Toxicity for single exposure (STOT SE 3, H335)[2]. The primary risk vector is the aerosolization of fine, electrostatically charged particulates during weighing and transfer. Inhalation of these micro-particulates can lead to acute mucosal and respiratory tract irritation[3]. Consequently, operational safety relies on a strict combination of engineering controls and Personal Protective Equipment (PPE) to break the exposure chain.

Personal Protective Equipment (PPE) Matrix

To ensure maximum safety, the following PPE matrix must be strictly adhered to when handling the raw powder or concentrated stock solutions.

PPE CategorySpecification & StandardCausality & Scientific Rationale
Respiratory Full-face respirator or N95/P100 particulate filter (EN 143 / EN 149)[2].Mitigates inhalation of micro-particulates. The compound causes acute respiratory tract irritation (STOT SE 3)[2].
Hand Protection Nitrile gloves (Double-gloving recommended).Prevents dermal absorption and localized irritation (Skin Irrit. 2)[2]. Double-gloving allows rapid shedding of the outer contaminated layer without exposing bare skin.
Eye Protection Tightly fitting safety goggles with side-shields (EN 166 / NIOSH)[4].Protects ocular mucosa from aerosolized API dust and accidental solvent splashes during the solubilization phase (Eye Irrit. 2)[2].
Body Protection Impervious, flame-resistant lab coat or disposable Tyvek suit[4].Prevents the accumulation of API dust on personal clothing, eliminating secondary exposure vectors outside the controlled laboratory environment.

Experimental Protocol: Safe Handling & Solubilization Workflow

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current operational step are met.

Step 1: Environmental Preparation & PPE Donning

  • Action: Don all required PPE (base layer gloves, lab coat, respirator, goggles, outer gloves). Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) is fully operational[3].

  • Validation Check: Verify the hood's inward face velocity is between 80-100 feet per minute (fpm). A tissue paper held at the sash opening should be steadily pulled inward without turbulent fluttering.

Step 2: Static Mitigation & Weighing

  • Action: Place an anti-static weigh boat on the analytical balance inside the hood. Use a grounded static eliminator (ionizing bar or anti-static gun) to neutralize the powder's electrostatic charge, which is the primary cause of sudden aerosolization.

  • Validation Check: Tare the balance. The reading must stabilize at 0.0000 g within 3 seconds. Continuous fluctuation indicates disruptive air currents or residual static, which must be resolved before opening the API vial.

Step 3: Transfer and Solubilization

  • Action: Carefully transfer the α-Sofosbuvir Desphosphate powder using a micro-spatula. Immediately cap the source vial. Add the appropriate solvent (e.g., DMSO or Methanol) directly to the weigh boat or transfer the powder to a pre-filled volumetric flask to suppress dust generation.

  • Validation Check: Visually inspect the solution against a dark background. Complete dissolution is confirmed when no particulate matter is visible, ensuring the inhalation hazard is neutralized into a liquid matrix.

Step 4: Decontamination of Primary Containers

  • Action: Wipe down the exterior of the sealed stock solution vial and the original API container with a lint-free wipe soaked in 70% ethanol or isopropanol before removing them from the hood[5].

  • Validation Check: Ensure the wipe shows no visible residue. Dispose of the wipe immediately in the solid hazardous waste bin.

Spill Response & Disposal Plan

In the event of an accidental spill of the powder or solution, immediate containment is required to prevent environmental contamination and personnel exposure[6].

  • Evacuation & Ventilation: If a large powder spill occurs outside a fume hood, evacuate personnel immediately and ensure the area is maximally ventilated[5].

  • Containment (No Dry Sweeping): Never dry sweep the powder, as this forces particles into the air. Cover the spillage with a suitable liquid-binding absorbent material (e.g., diatomite, universal binders, or damp paper towels for small powder spills) to prevent aerosolization[5].

  • Decontamination: Scrub the contaminated surfaces and equipment thoroughly with an alcohol-based solvent (ethanol or isopropanol) to solubilize and lift residual API[5].

  • Disposal: Collect all contaminated absorbent materials, PPE, and empty API containers into a designated, sealable hazardous waste container. Dispose of contents at an approved waste disposal plant in accordance with local regulations and European Waste Catalogue (EWC) directives[2][4].

Workflow Visualization

G Start Start: API Powder Handling PPE Don PPE: Respirator, Double Gloves, Safety Goggles, Impervious Gown Start->PPE Hood Transfer to Class II BSC or Chemical Fume Hood PPE->Hood Weighing Weighing & Solubilization (Avoid Aerosolization) Hood->Weighing Spill Spill Occurs? Weighing->Spill Clean Decontaminate: Alcohol Scrub & Absorbent Material Spill->Clean Yes Store Store Solution (-20°C to -80°C) Spill->Store No Dispose Dispose as Hazardous Waste (per Section 13 SDS) Clean->Dispose Store->Dispose End of Lifecycle

Workflow for the safe handling, solubilization, and disposal of α-Sofosbuvir Desphosphate.

References

  • Title: Sofosbuvir, 98% - SAFETY DATA SHEET Source: Fisher Scientific URL: [Link]

  • Title: Sofosbuvir Source: Wikipedia URL: [Link]

Sources

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